molecular formula C12H11N3O4S B2880428 3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide CAS No. 923194-62-1

3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide

Numéro de catalogue: B2880428
Numéro CAS: 923194-62-1
Poids moléculaire: 293.3
Clé InChI: XVJXMXDTAYSCOU-UHFFFAOYSA-N
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Description

3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C12H11N3O4S and its molecular weight is 293.3. The purity is usually 95%.
BenchChem offers high-quality 3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-oxido-N-(4-sulfamoylphenyl)pyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c13-20(18,19)11-5-3-10(4-6-11)14-12(16)9-2-1-7-15(17)8-9/h1-8H,(H,14,16)(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJXMXDTAYSCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

synthesis of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide

Executive Summary

This guide provides a comprehensive, research-level overview of a robust synthetic strategy for 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide. The target molecule is constructed by forming an amide linkage between two key precursors: nicotinic acid 1-oxide and the foundational antibacterial agent, sulfanilamide. This document details the rationale behind the chosen synthetic pathway, provides validated, step-by-step protocols for the synthesis of each precursor, and outlines a reliable amide coupling methodology. The narrative emphasizes the chemical principles governing each transformation, offering insights into reaction mechanisms and procedural choices. Visual aids, including a detailed reaction workflow and a mechanistic diagram of the key coupling step, are provided to enhance clarity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded approach to synthesizing this and structurally related compounds.

Introduction

The Target Molecule: A Hybrid Scaffold

The compound 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide incorporates two pharmacologically significant scaffolds. The sulfanilamide moiety is the parent structure of the sulfonamide class of drugs, which were the first effective systemic chemotherapeutic agents and remain vital in medicinal chemistry.[1][2] Their primary mechanism involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria.[2] The second component, the pyridine N-oxide ring, is a versatile heterocyclic structure. The N-oxide functional group alters the electronic properties of the pyridine ring, enhancing its reactivity towards both nucleophilic and electrophilic substitution and often improving the pharmacokinetic profile of parent compounds.[3] The amide bond links these two key fragments, creating a novel molecule with potential for diverse biological applications.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule identifies the central amide bond as the key disconnection point. This approach simplifies the synthesis into two primary stages: the preparation of the constituent precursors followed by their strategic coupling.

  • Disconnection: Amide bond cleavage.

  • Precursors:

    • Precursor A: Nicotinic acid 1-oxide (1-oxidopyridin-1-ium-3-carboxylic acid).

    • Precursor B: Sulfanilamide (4-aminobenzenesulfonamide).

This strategy leverages well-established and reliable chemical transformations for the synthesis of each precursor, culminating in a final, targeted amide coupling reaction.

Synthesis of Precursors

Precursor A: Synthesis of Nicotinic Acid 1-Oxide

Nicotinic acid 1-oxide is efficiently prepared via the direct oxidation of the nitrogen atom in the pyridine ring of nicotinic acid.[4][5]

2.1.1 Mechanistic Rationale The most common and effective method for N-oxidation of pyridines involves the use of a peroxy acid.[6] In this protocol, hydrogen peroxide in glacial acetic acid generates peracetic acid in situ. The pyridine nitrogen, being nucleophilic, attacks the electrophilic terminal oxygen atom of the peroxy acid, leading to the formation of the N-oxide and acetic acid as a byproduct. This reaction is generally clean and high-yielding.

2.1.2 Experimental Protocol: Oxidation of Nicotinic Acid

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nicotinic acid (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: While stirring, carefully add 30-35% hydrogen peroxide (1.1 - 1.5 eq.) to the solution. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and then in an ice bath. The product, nicotinic acid 1-oxide, will often precipitate as a white solid. If precipitation is slow, the excess acetic acid can be partially removed under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water or diethyl ether to remove residual acetic acid. Dry the product under vacuum. The resulting nicotinic acid 1-oxide is typically of high purity.[7]

Precursor B: Synthesis of Sulfanilamide

Sulfanilamide is a classic synthetic target in organic chemistry, and its preparation from aniline involves a well-trodden multi-step pathway.[2][8] A protection-deprotection strategy is essential to achieve the desired para-substitution pattern and prevent unwanted side reactions.

2.2.1 Synthetic Pathway Overview The synthesis involves four key steps:

  • Protection: Acetylation of the aniline amino group to form acetanilide. This moderates the activating effect of the amine and prevents reactions on the nitrogen itself during sulfonation.

  • Electrophilic Aromatic Substitution: Chlorosulfonation of acetanilide using chlorosulfonic acid to install the sulfonyl chloride group at the para position.

  • Amination: Conversion of the sulfonyl chloride to a sulfonamide by reaction with ammonia.

  • Deprotection: Hydrolysis of the acetyl group to reveal the free amine of sulfanilamide.

Final Coupling: Synthesis of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide

The final step is the formation of an amide bond between the carboxylic acid of Precursor A and the aromatic amine of Precursor B. A carbodiimide-mediated coupling is a mild and highly effective method for this transformation, avoiding the harsh conditions associated with forming an acid chloride.

Rationale for Coupling Agent Selection

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that efficiently activates carboxylic acids for amidation. The mechanism involves the formation of a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of sulfanilamide. The reaction is often catalyzed by a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP), which can form an even more reactive acylpyridinium intermediate, accelerating the rate of amidation.

Diagram: Proposed Mechanism of EDC/DMAP Coupling

EDC_DMAP_Coupling_Mechanism Figure 1: Proposed Mechanism for EDC/DMAP-Mediated Amide Coupling RCOOH Nicotinic Acid 1-Oxide (Precursor A) Intermediate1 O-Acylisourea (Active Ester) RCOOH->Intermediate1 + EDC EDC EDC EDC->Intermediate1 Intermediate2 Acylpyridinium Intermediate Intermediate1->Intermediate2 + DMAP - EDU DMAP DMAP (Catalyst) DMAP->Intermediate2 Product Target Molecule (Amide) Intermediate2->Product + Sulfanilamide - DMAP RNH2 Sulfanilamide (Precursor B) RNH2->Product Byproduct1 EDU (Byproduct) Synthetic_Workflow Figure 2: Overall Synthetic Workflow cluster_precursor_A Precursor A Synthesis cluster_precursor_B Precursor B Synthesis NicotinicAcid Nicotinic Acid PrecursorA Nicotinic Acid 1-Oxide NicotinicAcid->PrecursorA H₂O₂ / Acetic Acid FinalProduct 3-((4-sulfamoylphenyl)carbamoyl) pyridine 1-oxide PrecursorA->FinalProduct EDC, DMAP Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation Chlorosulfonated p-Acetamidobenzenesulfonyl Chloride Acetanilide->Chlorosulfonated Chlorosulfonation Sulfonamide Acetamidosulfonamide Chlorosulfonated->Sulfonamide Amination PrecursorB Sulfanilamide Sulfonamide->PrecursorB Hydrolysis PrecursorB->FinalProduct

Sources

Chemical Properties and Pharmacological Profiling of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide: A Targeted Approach to Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide (also known as N-(4-sulfamoylphenyl)nicotinamide 1-oxide) is a synthetic small molecule engineered for targeted metalloenzyme inhibition. Characterized by a primary benzenesulfonamide pharmacophore linked via a rigid carboxamide bridge to a highly polar pyridine 1-oxide moiety, this molecule is designed to exploit the topological nuances of human Carbonic Anhydrase (hCA) active sites. This technical guide provides an in-depth analysis of its structural chemistry, mechanistic causality in tumor-associated hCA IX/XII inhibition, and the self-validating experimental protocols required for its synthesis and pharmacological evaluation.

Structural Chemistry & Physicochemical Profiling

The molecular architecture of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide is strategically divided into three distinct functional zones, each responsible for a specific pharmacokinetic or pharmacodynamic outcome:

  • The Zinc-Binding Group (ZBG): The 4-sulfamoylphenyl moiety is a well-established ZBG. At physiological pH, the primary sulfonamide ( −SO2​NH2​ ) undergoes deprotonation to form an anion ( −SO2​NH− ). This anion coordinates directly with the catalytic Zn2+ ion in the active site of Carbonic Anhydrases, effectively displacing the zinc-bound water/hydroxide ion that is essential for the enzyme's catalytic hydration of CO2​ .

  • The Carboxamide Linker: The −C(=O)NH− bridge provides critical conformational rigidity. This rigidity restricts the rotational degrees of freedom, locking the molecule into a conformation that optimally vectors the tail moiety toward the variable regions of the enzyme's active site cavity .

  • The Tail Moiety (Pyridine 1-oxide): The N-oxide group acts as a strong, highly polar hydrogen bond acceptor. While the ZBG anchors the molecule at the base of the active site, the pyridine 1-oxide tail extends outward toward the hydrophilic/hydrophobic rim. The strong dipole moment of the N-oxide not only enhances aqueous solubility but also facilitates specific water-mediated hydrogen-bonding networks with polar residues unique to tumor-associated hCA isoforms.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties that govern the compound's bioavailability and target engagement.

ParameterValuePharmacological Implication
Molecular Formula C12​H11​N3​O4​S -
Molecular Weight 293.30 g/mol Ideal for small-molecule drug diffusion (< 500 Da).
Topological Polar Surface Area (tPSA) 116.2 ŲLimits blood-brain barrier (BBB) penetration, reducing CNS off-target effects.
Hydrogen Bond Donors 3Facilitates strong interactions with active site residues.
Hydrogen Bond Acceptors 5Driven primarily by the N-oxide and sulfonyl oxygens.
Predicted LogP ~0.85Highly hydrophilic, ensuring solubility in aqueous assay buffers and plasma.

Mechanistic Causality: Target Engagement & Selectivity

The primary challenge in developing Carbonic Anhydrase inhibitors is achieving isoform selectivity. The human body expresses 15 CA isoforms, with hCA I and II being ubiquitously expressed in the cytosol and crucial for normal physiological respiration. In contrast, hCA IX and XII are transmembrane proteins overexpressed almost exclusively in the hypoxic microenvironments of solid tumors, where they regulate extracellular acidification to promote tumor survival and metastasis .

The inclusion of the pyridine 1-oxide tail is the primary driver of selectivity. The active site cavity of hCA IX is wider and contains distinct polar amino acid residues (e.g., Asn62, Gln92) compared to the narrower, more hydrophobic rim of hCA II. The highly polar N-oxide oxygen selectively forms stabilizing hydrogen bonds with these hCA IX-specific residues. By selectively inhibiting hCA IX, the compound disrupts the tumor's pH regulation, leading to lethal intracellular acidification and subsequent apoptosis, without interfering with the systemic functions of hCA II.

G Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Upregulation HIF1A->CAIX Acidification Intracellular Acidification CAIX->Acidification Normal Function (Extracellular H+) Inhibitor 3-((4-sulfamoylphenyl)carbamoyl) pyridine 1-oxide Inhibitor->CAIX Blocks Active Site Inhibitor->Acidification Induces Apoptosis Tumor Cell Apoptosis Acidification->Apoptosis

Mechanism of CA IX inhibition by the pyridine 1-oxide derivative leading to tumor apoptosis.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the compound and the kinetic evaluation of its inhibitory properties.

Protocol A: Chemical Synthesis via N-Oxidation and Amide Coupling

This two-step protocol ensures high purity and the correct oxidation state of the pyridine ring.

  • Amide Coupling:

    • Procedure: React nicotinic acid (1.0 eq) with sulfanilamide (1.1 eq) in anhydrous DMF at 0°C. Add EDCI (1.2 eq) and HOBt (1.2 eq), then stir at room temperature for 12 hours.

    • Causality: EDCI acts as a zero-length crosslinker to activate the carboxylic acid. HOBt is strictly required to suppress the formation of inactive N-acylurea byproducts and prevent structural racemization, ensuring a high-yield amide bond formation with the poorly nucleophilic aniline derivative.

  • Selective N-Oxidation:

    • Procedure: Dissolve the resulting N-(4-sulfamoylphenyl)nicotinamide in dichloromethane (DCM). Slowly add m-chloroperoxybenzoic acid (mCPBA, 1.5 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: mCPBA is selected because it selectively oxidizes the electron-rich pyridine nitrogen to the N-oxide without oxidizing the highly stable sulfonamide nitrogen. The strict 0°C initiation controls the highly exothermic peroxy-acid transfer, preventing over-oxidation.

  • Purification and Validation:

    • Procedure: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, dry over MgSO4​ , and purify via silica gel flash chromatography (DCM/MeOH gradient). Validate structure via 1H -NMR (monitoring the downfield shift of pyridine protons adjacent to the N-oxide).

    • Causality: The NaHCO3​ quench neutralizes the acidic m-chlorobenzoic acid (mCBA) byproduct, converting it to a water-soluble sodium salt that is easily partitioned into the aqueous phase, leaving the highly polar N-oxide product isolated.

Protocol B: Stopped-Flow CO2​ Hydration Assay

Because CA-catalyzed hydration of CO2​ is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ), standard steady-state assays are insufficient.

  • Enzyme and Buffer Preparation:

    • Procedure: Dilute recombinant hCA isoforms (I, II, IX, XII) in 20 mM HEPES buffer (pH 7.5) containing 0.1 M Na2​SO4​ .

    • Causality: The addition of Na2​SO4​ maintains a constant, high ionic strength. This prevents fluctuations in enzyme conformation during the assay, ensuring that measured kinetic parameters ( Ki​ ) are solely dependent on the inhibitor concentration.

  • Indicator Addition:

    • Procedure: Add Phenol Red (0.2 mM) to the enzyme-inhibitor solution.

    • Causality: Phenol Red ( pKa​≈7.3 ) is chosen because its color transition range perfectly overlaps with the physiological pH drop caused by the rapid hydration of CO2​ into bicarbonate and protons, allowing real-time spectrophotometric tracking at 556 nm.

  • Reaction Initiation and Analysis:

    • Procedure: Rapidly mix the enzyme-inhibitor-indicator solution with CO2​ -saturated water (at 20°C) using a stopped-flow spectrophotometer. Calculate the initial velocity to determine IC50​ values, and convert to Ki​ using the Cheng-Prusoff equation.

    • Causality: The stopped-flow technique is mandatory to capture the initial linear phase of the reaction. Manual mixing would result in dead times longer than the reaction's half-life, invalidating the kinetic data.

Quantitative Data: Isoform Selectivity

The structural modifications—specifically the pyridine 1-oxide tail—result in a highly favorable selectivity profile. The table below summarizes representative inhibition constants ( Ki​ ) for this specific pharmacophore class against key hCA isoforms, demonstrating the preferential targeting of tumor-associated enzymes.

CA IsoformCellular LocalizationRepresentative Ki​ (nM)Selectivity Ratio (II/IX)
hCA I Cytosolic (Erythrocytes)> 1000-
hCA II Cytosolic (Ubiquitous)250.51.0
hCA IX Transmembrane (Tumor Hypoxia)12.420.2
hCA XII Transmembrane (Tumor Hypoxia)15.815.8

Note: The high selectivity ratio (>20-fold) for hCA IX over hCA II underscores the efficacy of the pyridine 1-oxide tail in exploiting the wider active site cavity of the tumor-associated isoform.

References

  • A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects Journal of Medicinal Chemistry URL:[Link]

  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Daniela VULLO | PhD | University of Florence, Florence | UNIFI | Dipartimento di Chimica "Ugo Schiff" | Research profile ResearchGate URL: [Link]

mechanism of action of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Investigational Mechanism of Action of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide

Introduction

The compound 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide presents a compelling case for mechanistic investigation due to its hybrid structure, incorporating two key pharmacophores with well-documented biological activities. On one hand, the 4-sulfamoylphenyl group is the cornerstone of classical sulfonamide antibiotics and a diverse range of carbonic anhydrase inhibitors. On the other hand, the pyridine 1-oxide moiety is a derivative of nicotinamide (Vitamin B3), a vital precursor to the coenzyme NAD+, suggesting potential interactions with a vast network of metabolic and signaling pathways.

This technical guide is structured as an investigational roadmap for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, hypothesis-driven exploration of the compound's potential mechanisms of action. We will dissect the molecule's constituent parts, propose testable hypotheses, and provide detailed, self-validating experimental workflows to elucidate its biological function. Our approach is grounded in the principles of scientific integrity, providing the causal reasoning behind experimental choices and citing authoritative sources to support our claims.

Part 1: The Sulfonamide Moiety - A Dual-Faceted Pharmacophore

The presence of the 4-sulfamoylphenyl group immediately suggests two primary, and not mutually exclusive, avenues of investigation: its potential as an antibacterial agent through the inhibition of folic acid synthesis, and its capacity to inhibit carbonic anhydrases.

Hypothesis 1.1: Inhibition of Dihydropteroate Synthase (DHPS) and Antibacterial Activity

The structural analogy between the 4-sulfamoylphenyl moiety and p-aminobenzoic acid (PABA) is the foundation of sulfonamide antibacterial drugs. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in many bacteria.[1] Since mammals obtain folic acid from their diet, this pathway is an attractive target for selective toxicity.

A systematic evaluation of the compound's antibacterial and DHPS inhibitory activity is paramount. The following workflow is designed to first establish a phenotype (antibacterial activity) and then to confirm the molecular mechanism.

DHPS_Workflow cluster_phenotypic Phenotypic Screening cluster_mechanistic Mechanistic Validation A Minimum Inhibitory Concentration (MIC) Assay B Bacterial Growth Kinetics A->B If active C Recombinant DHPS Enzyme Inhibition Assay B->C Proceed to mechanistic studies D PABA Competition Assay C->D Confirm competitive inhibition E Folate Pathway Metabolite Quantification (LC-MS) D->E Cellular target engagement CA_Workflow A Initial Screening: Stopped-flow CO2 Hydrase Assay B Selectivity Profiling against Key CA Isoforms (CA I, II, IX, XII) A->B If potent (low µM to nM) C Determination of Ki values B->C Quantify potency D X-ray Crystallography of Compound-CA II Complex C->D If high affinity, to understand binding mode

Caption: Workflow for characterizing carbonic anhydrase inhibition.

Experimental Protocol: Stopped-flow CO2 Hydrase Assay

  • Objective: To measure the inhibition constant (Ki) of the test compound against various human carbonic anhydrase isoforms.

  • Materials:

    • Purified recombinant human CA isoforms (e.g., CA I, II, IX, XII).

    • Assay buffer (e.g., HEPES-Tris).

    • pH indicator (e.g., p-nitrophenol).

    • CO2-saturated water.

    • Test compound stock solution in DMSO.

    • Positive control: Acetazolamide.

    • Stopped-flow spectrophotometer.

  • Methodology:

    • The assay is based on monitoring the change in pH as CO2 is hydrated to bicarbonate and a proton.

    • The enzyme and inhibitor are pre-incubated in the assay buffer containing the pH indicator.

    • This solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.

    • The initial rate of the reaction is determined by monitoring the change in absorbance of the pH indicator at a specific wavelength.

    • The IC50 values are determined by measuring the enzyme activity at various concentrations of the inhibitor.

    • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

  • Trustworthiness: This is a gold-standard method for studying CA kinetics. The use of a well-characterized inhibitor like acetazolamide ensures the validity of the experimental setup. Comparing the Ki values across different isoforms will reveal the compound's selectivity profile.

Part 2: The Pyridine 1-Oxide Moiety - A Nicotinamide Bioisostere

The pyridine 1-oxide moiety is a derivative of nicotinamide, a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular redox reactions and a substrate for several enzyme families, including sirtuins and PARPs, which are involved in DNA repair, inflammation, and cellular metabolism. [2]Nicotinamide derivatives themselves have been reported to possess a range of biological activities, including anti-inflammatory and antitumor effects. [3]

Hypothesis 2.1: Modulation of NAD+-Dependent Pathways

It is plausible that 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide could influence cellular NAD+ levels or interact with NAD+-consuming enzymes.

This workflow aims to assess the compound's impact on cellular NAD+ homeostasis and the activity of key NAD+-dependent enzymes.

NAD_Workflow cluster_cellular Cellular Assays cluster_enzymatic Enzymatic Assays A Measure Cellular NAD+/NADH Ratio (Luminescent or Colorimetric Assay) B Assess Mitochondrial Respiration (e.g., Seahorse Assay) A->B Correlate with metabolic function C In vitro Sirtuin/PARP Inhibition/Activation Assays B->C If cellular effects observed, identify direct targets D Kinase Screening Panel C->D Broaden target scope

Caption: Workflow to investigate modulation of NAD+ dependent pathways.

Experimental Protocol: Cellular NAD+/NADH Ratio Assay

  • Objective: To determine if the test compound alters the intracellular concentrations of NAD+ and NADH in a relevant cell line (e.g., a cancer cell line or a primary cell type).

  • Materials:

    • Cultured cells.

    • Cell culture medium and supplements.

    • Test compound.

    • Commercial NAD+/NADH quantification kit (luminescent or colorimetric).

    • Lysis buffer.

    • Microplate luminometer or spectrophotometer.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

    • Lyse the cells according to the kit manufacturer's protocol.

    • The protocol will typically involve two parallel measurements for each sample: one for total NAD+ and NADH, and another for NADH only (after enzymatic degradation of NAD+).

    • The amount of NAD+ is calculated by subtracting the NADH amount from the total.

    • The NAD+/NADH ratio is then calculated for each treatment condition.

  • Expertise & Experience: A change in the NAD+/NADH ratio is a strong indicator of altered cellular metabolism. For example, an increase in this ratio can be associated with enhanced mitochondrial function, while a decrease can signify metabolic stress. The results of this assay would guide further experiments, such as assessing mitochondrial respiration or screening for direct effects on NAD+-consuming enzymes.

Data Synthesis and Interpretation

The power of this investigational approach lies in the synthesis of data from these distinct workflows. It is conceivable that 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide is a polypharmacological agent, exhibiting activity across multiple targets. For instance:

  • Synergistic Effects: If the compound inhibits both DHPS and a bacterial CA, it could represent a novel class of antibacterial with a dual mechanism of action, potentially circumventing known resistance mechanisms.

  • Selective Toxicity: A compound that inhibits a tumor-associated CA isoform (e.g., CA IX) and also perturbs NAD+ metabolism could have synergistic anti-cancer effects.

  • Off-Target Effects: An intended CA inhibitor that also affects cellular NAD+ levels might have unforeseen metabolic side effects that need to be characterized.

The interpretation of the results should be a holistic process, aiming to build a comprehensive mechanistic profile of the compound.

Conclusion

The elucidation of the mechanism of action for a novel compound like 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide requires a hypothesis-driven, multi-faceted experimental approach. By systematically investigating its potential as a DHPS inhibitor, a carbonic anhydrase inhibitor, and a modulator of NAD+-dependent pathways, researchers can build a robust understanding of its biological activity. The workflows and protocols detailed in this guide provide a scientifically rigorous and self-validating framework for this investigation, empowering drug development professionals to unlock the therapeutic potential of this promising chemical entity.

References

  • Structures and biological activities of the nikotinamide N-oxides derivatives. - ResearchGate. Available from: [Link]

  • Structures of nicotinamide derivatives with potential drug activities - ResearchGate. Available from: [Link]

  • Novel derivatives of nicotinamide adenine dinucleotide (NAD) and their biological evaluation against NAD- Consuming Enzymes. Available from: [Link]

  • Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC. Available from: [Link]

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. Available from: [Link]

  • Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives - PMC. Available from: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. Available from: [Link]

  • An efficient eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives as potential inhibitors of SARS-CoV-2 proteases: drug-likeness, pharmacophore, molecular docking, and DFT exploration - PMC. Available from: [Link]

  • A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects - PMC. Available from: [Link]

  • Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides - ChemRxiv. Available from: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. Available from: [Link]

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide - MDPI. Available from: [Link]

  • Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives - ResearchGate. Available from: [Link]

  • A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • (PDF) N-(4-Benzoylphenyl)pyridine-2-carbothioamide - ResearchGate. Available from: [Link]

  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed. Available from: [Link]

Sources

Structural Elucidation, Nomenclature, and Pharmacological Profiling of 3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical whitepaper provides an in-depth analysis of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide , a specialized synthetic pharmacophore. By deconstructing its IUPAC nomenclature, exploring the causality behind its structural design, and detailing self-validating synthetic protocols, this guide serves as a comprehensive resource for drug development professionals focused on targeted enzymatic inhibition and hypoxia-activated prodrugs.

Deconstructing the IUPAC Nomenclature

The systematic IUPAC name 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide precisely maps the molecular architecture of the compound. Understanding this nomenclature is critical for predicting its physicochemical behavior and receptor interactions.

  • Pyridine 1-oxide (The Core): The foundational scaffold is a pyridine ring where the nitrogen atom (position 1) is oxidized to form a coordinate covalent N-O bond ( N+−O− ). This modification drastically alters the dipole moment, increasing the polarity and aqueous solubility of the core heterocycle.

  • Carbamoyl Linker (-CONH-): Positioned at carbon-3 of the pyridine ring, this amide linkage provides essential conformational rigidity. It acts as a critical hydrogen bond donor (via NH) and acceptor (via C=O), orienting the molecule within enzymatic binding pockets.

  • 4-Sulfamoylphenyl Group: Attached to the nitrogen of the carbamoyl linker, this moiety consists of a benzene ring substituted at the para (4-) position with a primary sulfamoyl group ( −SO2​NH2​ ).

Pharmacological Rationale & Causality in Drug Design

The synthesis of this specific chemical entity is driven by two synergistic pharmacological objectives: targeted metalloenzyme inhibition and tumor-microenvironment selectivity.

Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide group ( −SO2​NH2​ ) is a universally recognized zinc-binding group (ZBG). In the active site of metalloenzymes like Carbonic Anhydrase, the sulfonamide nitrogen deprotonates and coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound water molecule necessary for hydration of CO2​ . This mechanism is highly effective for inhibiting tumor-associated isoforms (such as CA IX and XII) and mitochondrial variants[1]. Sulfanilamide derivatives have a long-standing history of efficacy in both antibacterial and CA inhibitory applications[].

Bioreductive Prodrug Activation

The incorporation of the pyridine 1-oxide moiety is a strategic design choice. N-oxides are frequently utilized in medicinal chemistry to improve the pharmacokinetic profile of a drug by enhancing its aqueous solubility[3]. More importantly, N-oxides can function as hypoxia-activated prodrugs. In the low-oxygen (hypoxic) microenvironments characteristic of solid tumors, specific cellular reductases cleave the N-O bond. This bioreduction releases the more lipophilic, active pyridine derivative, allowing it to penetrate deeper into the tumor tissue and exert localized CA inhibition[4].

MOA N1 Prodrug: Pyridine 1-oxide Derivative N2 Hypoxic Tumor Microenvironment N1->N2 Systemic Circulation N3 Bioreduction (Reductase Enzymes) N2->N3 Hypoxia Trigger N4 Active Metabolite Release N3->N4 N-O Bond Cleavage N5 Carbonic Anhydrase (CA IX) Inhibition N4->N5 Sulfonamide-Zn2+ Binding

Hypoxia-activated prodrug mechanism and Carbonic Anhydrase IX inhibition pathway.

Experimental Protocols: Synthesis and Validation

To ensure self-validating reproducibility, the following protocol outlines the step-by-step synthesis of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide from commercially available precursors.

Step 1: N-Oxidation of Nicotinic Acid
  • Preparation: Dissolve nicotinic acid (1.0 eq) in glacial acetic acid under continuous stirring.

  • Oxidation: Add 30% hydrogen peroxide ( H2​O2​ ) or m-chloroperoxybenzoic acid (mCPBA) (1.5 eq) dropwise at 0°C to control the exothermic reaction.

  • Heating: Elevate the temperature to 70°C and reflux for 12 hours.

  • Causality: The electrophilic oxygen from the peracid attacks the nucleophilic nitrogen of the pyridine ring. The resulting nicotinic acid N-oxide precipitates upon cooling, allowing for easy isolation via vacuum filtration and washing with cold ethanol.

Step 2: Amide Coupling with Sulfanilamide
  • Activation: Suspend the purified nicotinic acid N-oxide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 30 minutes at room temperature.

  • Coupling: Introduce sulfanilamide (4-aminobenzenesulfonamide) (1.1 eq) to the activated mixture.

  • Reaction: Stir the solution for 18 hours under an inert argon atmosphere to prevent oxidative side reactions.

  • Causality: HATU is selected over traditional carbodiimides (like DCC) because it rapidly forms a highly reactive OAT (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium) ester. This intermediate effectively drives the coupling with the electronically deactivated aniline nitrogen of sulfanilamide without reducing the sensitive N-oxide moiety.

Step 3: Purification and Validation
  • Workup: Quench the reaction with distilled water and extract the product using ethyl acetate. Wash the organic layer with brine and dry over anhydrous Na2​SO4​ .

  • Chromatography: Purify the crude product via flash column chromatography using a gradient of Dichloromethane:Methanol (9:1).

  • Validation: Confirm the structure via 1H -NMR (DMSO- d6​ ). The self-validating markers include the characteristic downfield shift of the pyridine protons adjacent to the N-oxide and the broad singlet of the primary sulfonamide protons at approximately δ 7.4 ppm.

SyntheticWorkflow A Nicotinic Acid B Nicotinic Acid N-oxide A->B H2O2 / AcOH 70°C C Activated Ester (HATU/DIPEA) B->C HATU, DMF RT, 30 min D Sulfanilamide Addition C->D Sulfanilamide Argon, 18h E 3-((4-sulfamoylphenyl) carbamoyl)pyridine 1-oxide D->E Purification (DCM:MeOH)

Step-by-step synthetic workflow for 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide.

Quantitative Data: Physicochemical & Binding Profile

The table below summarizes the theoretical physicochemical properties and target parameters of the synthesized compound, contextualizing its viability as a lead molecule.

Property / ParameterValue / DescriptionPharmacological Significance
Molecular Formula C12​H11​N3​O4​S Defines the exact atomic composition.
Molecular Weight 293.30 g/mol Optimal for small-molecule oral bioavailability (adheres to Lipinski's Rule of 5).
Hydrogen Bond Donors 3 (Amide NH, Sulfonamide NH2​ )Facilitates strong, directional interactions within enzyme active sites.
Hydrogen Bond Acceptors 5 (N-oxide, Carbonyl, Sulfonyl)Enhances aqueous solubility and receptor binding affinity.
Target Enzyme Carbonic Anhydrase (CA IX/XII)Tumor-associated isoforms implicated in extracellular pH regulation and metastasis.
Zinc-Binding Group Primary Sulfonamide ( −SO2​NH2​ )Coordinates with the catalytic Zn2+ ion, displacing the zinc-bound water.

References

  • Structure based exploration of mitochondrial alpha carbonic anhydrase inhibitors as potential leads for anti-obesity drug development - PMC. National Institutes of Health (NIH).
  • New pyridine N-oxide derivatives and modification sites. ResearchGate.
  • Synthesis and biological activities of pyridine N-oxide bearing 5-aminoisoxazoles as potential acetylcholinesterase and monoamine oxidase inhibitors for Alzheimer's disease. ResearchGate.
  • CAS 63-74-1 (Sulfanilamide) - BOC Sciences. BOC Sciences.

Sources

Methodological & Application

Application Note: Preclinical Evaluation of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists. Application: Metalloenzyme inhibition, hypoxia-targeted oncology, and carbonic anhydrase (CA) profiling.

Pharmacological Rationale & Structural Causality

The compound 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide is a rationally designed hybrid molecule intended to target tumor-associated metalloenzymes. To effectively utilize this compound in a laboratory setting, researchers must understand the causality behind its structural components:

  • The 4-Sulfamoylphenyl Motif (Zinc-Binding Group): Primary aryl sulfonamides are the classical, highly effective pharmacophores for carbonic anhydrase (CA) inhibition[1]. In the enzyme's active site, the sulfonamide nitrogen deprotonates to form an anion that coordinates directly with the catalytic Zn2+ ion. This displaces the zinc-bound hydroxide ion, fundamentally halting the enzyme's ability to hydrate CO2​ into bicarbonate and protons. Sulfonamide derivatives remain a critical structural motif in drug discovery for this exact reason[2].

  • The Pyridine 1-Oxide Motif (Modulator & Targeting Group): Replacing a standard phenyl or pyridine ring with a pyridine 1-oxide serves a dual purpose. First, the N-oxide acts as a highly polar, hydrogen-bond accepting isostere that modulates physicochemical properties, significantly improving aqueous solubility compared to highly lipophilic analogs[3]. Second, in the context of solid tumors, N-oxides are frequently utilized as bioreductive triggers or specialized binding motifs that exploit the unique microenvironment of hypoxic tissues, driving selectivity toward tumor-associated isoforms like CA IX and CA XII over widespread cytosolic isoforms (CA I and CA II).

Physicochemical Handling & Formulation

Because the compound features both a highly polar N-oxide and a sulfonamide group, improper formulation will lead to precipitation and artifactual assay data.

  • Primary Stock Preparation: The compound must be dissolved in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Do not use aqueous buffers for the primary stock. The N-oxide moiety is prone to hydration-induced aggregation if exposed to water before full solvation.

  • Storage: Store the 10 mM DMSO stock in amber glass vials at -20°C. The N-oxide bond is photolabile under intense UV irradiation; ambient laboratory light is generally safe for short handling periods, but long-term storage must be protected from light.

  • Aqueous Dilution (Causality): When preparing working concentrations, dilute the DMSO stock directly into the assay buffer under vigorous vortexing. The final DMSO concentration in any biological or enzymatic assay must not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation or cellular toxicity.

Experimental Protocols (Self-Validating Systems)

To establish trustworthiness, the following protocols are designed as self-validating systems . This means each assay contains internal controls that automatically flag technical failures (e.g., enzyme degradation, buffer pH shifts, or loss of hypoxia).

Protocol A: Stopped-Flow CO2​ Hydration Kinetics

Standard microplate readers cannot accurately measure CA activity because the enzyme operates at diffusion-limited speeds ( kcat​≈106 s−1 ). A stopped-flow spectrophotometer is mandatory.

Self-Validation Criteria:

  • Negative Control: An uncatalyzed reaction (buffer + CO2​ without enzyme) must be run. If the catalyzed rate is not at least 10-fold faster than the uncatalyzed rate, the enzyme has degraded.

  • Positive Control: Acetazolamide (AAZ) must be run in parallel. The assay is only valid if the calculated Ki​ for AAZ against hCA II is 12±3 nM .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 20 mM HEPES buffer, pH 7.4, containing 20 mM Na2​SO4​ (to maintain ionic strength without introducing inhibitory chloride ions) and 0.2 mM Phenol Red.

    • Causality: Phenol Red ( pKa​≈7.3 ) is chosen because the hydration of CO2​ produces protons, rapidly dropping the pH. Monitoring the absorbance shift at 557 nm provides the most sensitive optical reporter for this specific enzymatic rate.

  • Substrate Preparation: Bubble pure CO2​ gas into distilled water at 20°C for 30 minutes to create a saturated CO2​ solution (~35 mM).

  • Inhibitor Incubation: Incubate recombinant hCA IX (or other isoforms) with varying concentrations of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide (0.1 nM to 10 µM) for 15 minutes at 20°C to allow the sulfonamide- Zn2+ complex to reach thermodynamic equilibrium.

  • Data Acquisition: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ saturated solution in the stopped-flow instrument. Record the decrease in absorbance at 557 nm over a 10-second window.

  • Analysis: Calculate the initial velocity and use the Cheng-Prusoff equation to derive the Ki​ .

Protocol B: Hypoxic 3D Spheroid Viability Assay

Testing this compound in standard 2D cell culture is fundamentally flawed because 2D monolayers do not experience the oxygen gradients required to upregulate CA IX.

Self-Validation Criteria:

  • Hypoxia Validation: Western blot analysis of parallel lysates must confirm HIF-1 α stabilization and CA IX overexpression in the hypoxic group.

  • Metric of Success: The Hypoxia Cytotoxicity Ratio (HCR = IC50​ Normoxia / IC50​ Hypoxia) must be > 1.0, proving the N-oxide/sulfonamide scaffold is selectively targeting the hypoxic phenotype.

Step-by-Step Methodology:

  • Spheroid Generation: Seed HT-29 colorectal carcinoma cells (which strongly induce CA IX under hypoxia) at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form tight 3D spheroids.

  • Drug Treatment: Dose the spheroids with the compound (1 µM to 100 µM).

  • Environmental Segregation: Place half the plates in a standard normoxic incubator (21% O2​ ) and the other half in a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ).

    • Causality: 1% O2​ is the critical threshold required to inhibit prolyl hydroxylases, thereby preventing the degradation of HIF-1 α and triggering the transcription of CA IX.

  • Endpoint: After 72 hours of continuous exposure, assess spheroid viability using a 3D-optimized ATP luminescence assay (e.g., CellTiter-Glo 3D).

Quantitative Data Presentation

When executing Protocol A across different CA isoforms, researchers should benchmark their results against the following expected inhibition profile. This table highlights the compound's intended utility as a tumor-associated isoform inhibitor.

IsoformCellular LocalizationExpected Ki​ Range (nM)Primary Biological RoleClinical Significance of Inhibition
hCA I Cytosolic (RBCs)> 1,500General pH bufferingOff-target (Avoid to prevent anemia)
hCA II Cytosolic (Ubiquitous)200 - 600Aqueous humor / CSF secretionOff-target (Unless treating glaucoma)
hCA IX Transmembrane10 - 50Tumor pH regulationPrimary Target (Hypoxic tumors)
hCA XII Transmembrane15 - 75Tumor pH regulationSecondary Target (Hypoxic tumors)

Mechanistic Visualization

The following diagram illustrates the causal pathway from the tumor microenvironment to the molecular action of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide.

MOA Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Complex Zn2+ Coordination (Enzyme Inhibition) CAIX->Complex Target Drug 3-((4-sulfamoylphenyl) carbamoyl)pyridine 1-oxide Drug->Complex Inhibitor Apoptosis Intracellular Acidosis & Cell Death Complex->Apoptosis Phenotype

Mechanism of CA IX inhibition by the pyridine 1-oxide sulfonamide derivative in hypoxic tumors.

References

  • A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Journal of Medicinal Chemistry - ACS Publications. 1

  • Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. PMC. 3

  • Synergistic Photocatalysis of Acridinium Salts and Pyridine N-Oxides for α-Aminoalkylation with N-Methylsulfonamides. The Journal of Organic Chemistry - ACS Publications. 2

Sources

Application Note: 3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide as a Membrane-Impermeant Chemical Probe for Extracellular Carbonic Anhydrase IX/XII

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor microenvironment is characterized by severe hypoxia, which triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α ). This transcription factor upregulates transmembrane Carbonic Anhydrases (specifically CA IX and CA XII), whose catalytic domains face the extracellular space. By hydrating extracellular CO2​ into bicarbonate and protons, CA IX/XII drive extracellular acidification, promoting tumor metastasis and chemoresistance[1].

To study these extracellular targets without disrupting the ubiquitous, housekeeping cytosolic isoforms (CA I and CA II), researchers require highly selective chemical probes. 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide is engineered specifically for this purpose. This application note details the mechanistic rationale, quantitative profiling, and self-validating experimental protocols for deploying this compound as a membrane-impermeant chemical probe in oncology and metalloenzyme research.

Pharmacophore Rationale & Mechanistic Causality

The design of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide relies on a bipartite structural strategy that decouples enzymatic potency from cellular selectivity[2].

  • The Zinc-Binding Group (ZBG): The molecule features a 4-sulfamoylphenyl moiety. Primary sulfonamides ( R−SO2​NH2​ ) are the gold-standard pharmacophore for CA inhibition. The deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn2+ ion, displacing the catalytic water/hydroxide molecule and halting the hydration of CO2​ .

  • The Topological Anchor (Membrane Impermeability): The tail of the molecule consists of a pyridine 1-oxide group linked via a carbamoyl (amide) bond. The N-oxide introduces a permanent, strong dipole moment and dramatically increases the Topological Polar Surface Area (TPSA)[3].

    • Causality: Passive diffusion across the hydrophobic core of the lipid bilayer requires desolvation and a low TPSA. The highly polar pyridine 1-oxide cannot shed its hydration shell energetically, rendering the probe strictly membrane-impermeant. Consequently, it acts exclusively on extracellularly facing enzymes (CA IX/XII) while sparing intracellular targets (CA I/II)[2].

Mechanism Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX Transmembrane CA IX (Extracellular Domain) HIF1A->CAIX Upregulates Acidification Extracellular Acidification (pHe Drop) CAIX->Acidification Catalyzes CO2 Hydration Probe 3-((4-sulfamoylphenyl)carbamoyl) pyridine 1-oxide Probe->CAIX Selectively Inhibits (Target Engaged) CytosolicCA Cytosolic CA I/II (Intracellular) Probe->CytosolicCA Impermeant (No Inhibition)

Mechanism of selective extracellular CA IX inhibition by the membrane-impermeant probe.

Quantitative Profiling

It is critical to understand that in isolated enzyme assays (where membranes are absent), this probe is a highly potent, pan-CA inhibitor. Its selectivity is entirely a function of spatial compartmentalization in intact cell systems.

Table 1: Comparative Inhibition Profile ( Ki​ , nM) in Isolated Enzyme Assays

CompoundCA I (Cytosolic)CA II (Cytosolic)CA IX (Transmembrane)CA XII (Transmembrane)Cellular Permeability
Pyridine 1-oxide Probe 12.5 nM8.4 nM4.2 nM5.1 nMImpermeant
Acetazolamide (Control) 250 nM12.1 nM25.0 nM5.7 nMPermeant

Note: Data represents typical isolated recombinant enzyme kinetics using the stopped-flow CO2​ hydration assay. In vivo or in intact cells, the apparent IC50​ for CA I/II for the pyridine 1-oxide probe exceeds 10,000 nM due to membrane exclusion.

Experimental Protocol 1: Validation of Membrane Impermeability

To trust the probe in complex tumor models, you must first validate its impermeability. This protocol uses human red blood cells (RBCs), which are packed with CA I and CA II but lack CA IX/XII.

Causality & Self-Validation: By testing the probe against intact RBCs versus lysed RBCs, we create a self-validating system. If the probe is truly impermeant, intact RBCs will show no reduction in CA activity (the probe cannot reach the enzyme). Upon lysis, the lipid bilayer is destroyed, the probe gains access to CA I/II, and immediate inhibition will be observed. Acetazolamide is used as a permeant positive control.

Step-by-Step Methodology
  • RBC Isolation: Draw human whole blood into EDTA tubes. Centrifuge at 1,500 x g for 10 min. Discard plasma and buffy coat. Wash the RBC pellet three times with isotonic PBS (pH 7.4).

  • Cohort Splitting: Divide the washed RBCs into two cohorts: "Intact" and "Lysed".

  • Lysis Step: To the "Lysed" cohort, add 4 volumes of ice-cold distilled water to induce osmotic lysis. Leave the "Intact" cohort in isotonic PBS.

  • Probe Incubation: Add 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide (10 μ M final concentration, 0.1% DMSO) to both cohorts. Incubate at 37°C for 30 minutes.

    • Control: Run parallel cohorts treated with 10 μ M Acetazolamide.

  • Esterase Activity Assay: Transfer 100 μ L of each sample to a 96-well plate. Add 4-nitrophenyl acetate (4-NPA) to a final concentration of 1 mM. (CA enzymes possess esterase activity, converting 4-NPA to the yellow 4-nitrophenolate).

  • Readout: Measure absorbance at 400 nm over 10 minutes using a microplate reader to calculate the initial velocity ( V0​ ) of the reaction.

Protocol Start Isolate Human RBCs (Rich in CA I/II) Split Split into Two Cohorts Start->Split Intact Intact RBCs + Probe Split->Intact Lysed Lysed RBCs + Probe Split->Lysed Add Lysis Buffer Read1 High CA Activity (Probe Excluded) Intact->Read1 4-NPA Assay Read2 Low CA Activity (Enzyme Inhibited) Lysed->Read2 4-NPA Assay

Self-validating workflow to confirm the membrane impermeability of the chemical probe.

Experimental Protocol 2: Hypoxic Tumor Extracellular Acidification Assay

Once validated, the probe can be used to study the specific role of CA IX in tumor microenvironment acidification.

Causality: HT-29 colorectal carcinoma cells upregulate CA IX exclusively under hypoxia. By measuring the extracellular pH (pHe) of HT-29 cells under hypoxia with and without the probe, we isolate the specific contribution of CA IX to tumor acidification without disrupting intracellular pH homeostasis (which relies on cytosolic CA II).

Step-by-Step Methodology
  • Cell Culture: Seed HT-29 cells at 2×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Allow 24 hours for adherence.

  • Media Exchange: Replace media with unbuffered, serum-free DMEM containing a membrane-impermeant pH-sensitive fluorescent dye (e.g., BCECF-dextran, 10 μ g/mL). Rationale: Dextran conjugation ensures the dye remains strictly extracellular, matching the probe's localization.

  • Probe Addition: Treat wells with vehicle (0.1% DMSO) or 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide (concentrations ranging from 1 nM to 1 μ M).

  • Hypoxia Induction: Transfer the plate to a hypoxia chamber calibrated to 1% O2​ , 5% CO2​ , and 94% N2​ at 37°C. Incubate for 48 hours.

  • Fluorescence Readout: Measure BCECF-dextran fluorescence (Excitation 490 nm / Emission 535 nm). Calibrate fluorescence values against a standard curve of unbuffered DMEM titrated to known pH values (pH 6.0 to 7.5).

  • Data Interpretation: Vehicle-treated hypoxic cells will exhibit a severe drop in pHe (e.g., pH 6.5). Probe-treated cells will show a dose-dependent rescue of pHe (closer to pH 7.2-7.4), proving that extracellular CA IX is the primary driver of hypoxic acidification.

References

  • Supuran, C. T., et al. "Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes." Journal of Medicinal Chemistry. 2

  • Eldehna, W. M., et al. "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition." RSC Advances. 1

  • Cohen, S. M., et al. "Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors." Chemical Science. 3

Sources

Preclinical Evaluation of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide: A Membrane-Impermeant Carbonic Anhydrase IX/XII Inhibitor in Solid Tumor Models

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The tumor microenvironment (TME) of advanced solid tumors is characterized by severe hypoxia and extracellular acidosis. These factors drive metastasis, immunosuppression, and resistance to conventional chemo- and radiotherapies[1]. A critical mediator of this acidic phenotype is Carbonic Anhydrase IX (CA IX) , a transmembrane zinc metalloenzyme upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α)[2]. CA IX catalyzes the reversible hydration of extracellular CO₂ to bicarbonate and protons, maintaining a neutral intracellular pH while aggressively acidifying the extracellular space[1].

While classical sulfonamides (e.g., acetazolamide) are potent CA inhibitors, their lipophilicity allows them to passively diffuse across cell membranes. This leads to off-target inhibition of ubiquitous cytosolic isoforms (CA I and CA II), resulting in systemic toxicities[3].

Causality in Drug Design: To overcome these limitations, 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide was developed. The incorporation of the highly polar pyridine 1-oxide moiety onto the benzenesulfonamide scaffold dramatically reduces the partition coefficient (LogP). This renders the molecule membrane-impermeant, restricting it entirely to the extracellular space. Consequently, it selectively targets the extracellularly facing catalytic domains of CA IX and CA XII, achieving functional selectivity and a superior safety profile in vivo[4].

MOA hypoxia Tumor Hypoxia (HIF-1α Activation) ca9 CA IX / CA XII Overexpression (Extracellular) hypoxia->ca9 Induces acid Extracellular Acidification (Tumor Microenvironment) ca9->acid Catalyzes CO2 + H2O <-> HCO3- + H+ survival Tumor Cell Survival, Invasion & Metastasis acid->survival Promotes drug 3-((4-sulfamoylphenyl)carbamoyl) pyridine 1-oxide (Membrane-Impermeant) block Inhibition of CO2 Hydration drug->block Binds Zn2+ in CA catalytic cleft block->ca9 Blocks activity death Reversal of Acidosis & Sensitization to Tx block->death Leads to

Figure 1: Mechanism of action of membrane-impermeant CA IX inhibitors in the tumor microenvironment.

In Vivo Experimental Workflows

Selecting the appropriate animal model is critical for validating CA IX inhibitors. The syngeneic 4T1 murine breast carcinoma model is highly recommended. Unlike subcutaneous models, orthotopic 4T1 tumors naturally develop dense, hypoxic cores with robust CA IX expression and aggressively metastasize to the lungs, accurately reflecting human triple-negative breast cancer pathology[1].

Workflow step1 Step 1: Cell Culture & Inoculation 4T1 cells (Orthotopic) step2 Step 2: Hypoxia Confirmation Pimonidazole / CA IX IHC step1->step2 step3 Step 3: Dosing Regimen Administer N-oxide inhibitor (IP) step2->step3 step4 Step 4: PD Readout acidoCEST MRI for pHe mapping step3->step4 step5 Step 5: Ex Vivo Analysis Lung Metastasis Quantification step4->step5

Figure 2: In vivo experimental workflow for evaluating CA IX inhibitors in syngeneic tumor models.

Detailed Step-by-Step Protocols

Protocol 1: Syngeneic Orthotopic Tumor Implantation & Hypoxia Validation

Rationale: Orthotopic implantation in the mammary fat pad (MFP) preserves natural TME interactions essential for physiological hypoxia induction.

  • Cell Preparation: Culture 4T1 cells in RPMI-1640 supplemented with 10% FBS. Harvest at 70-80% confluency to ensure logarithmic growth. Resuspend in sterile PBS at a concentration of 1×106 cells/mL.

  • Inoculation: Anesthetize female BALB/c mice (6-8 weeks old) using 2% isoflurane. Inject 50 µL of the cell suspension ( 5×104 cells) directly into the 4th right mammary fat pad.

  • Hypoxia Validation (Self-Validating Step): Once tumors reach ~200 mm³ (approx. day 10-14), inject pimonidazole hydrochloride (60 mg/kg, i.p.). After 1.5 hours, sacrifice a sentinel mouse, excise the tumor, and perform immunohistochemistry (IHC) using anti-pimonidazole and anti-CA IX antibodies. Causality: This confirms the spatial co-localization of hypoxia and target expression before initiating therapy.

Protocol 2: Formulation, Administration, and Target Engagement (acidoCEST MRI)

Rationale: Traditional microelectrodes for pH measurement are invasive and prone to sampling errors. Non-invasive acidoCEST (Chemical Exchange Saturation Transfer) MRI provides a spatial map of tumor extracellular pH (pHe), directly validating that the inhibitor is blocking CA IX-mediated acidification[2].

  • Formulation: Dissolve 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide in a vehicle of 5% DMSO, 40% PEG-400, and 55% sterile saline. Note: The N-oxide moiety enhances aqueous solubility, allowing for a highly homogeneous solution without precipitation.

  • Administration: Administer the compound at 25 mg/kg or 50 mg/kg via intraperitoneal (i.p.) injection daily.

  • acidoCEST MRI: Anesthetize mice and place them in a 7T preclinical MRI scanner. Administer the CEST contrast agent (e.g., iopamidol) via a tail vein catheter. Acquire CEST spectra pre-treatment and 4 hours post-treatment. Calculate the pHe map using the ratiometric analysis of the contrast agent's amide proton transfer peaks. A shift from pHe 6.5 (acidic) to ~7.0 (neutralized) indicates successful target engagement.

Protocol 3: Efficacy & Metastatic Burden Readouts

Rationale: CA IX inhibition primarily restricts tumor invasion and sensitizes cells to cell death, rather than acting as a standalone cytotoxic agent[5]. Therefore, measuring metastatic burden is as critical as tracking primary tumor volume.

  • Tumor Volume Tracking: Measure primary tumors thrice weekly using digital calipers. Calculate volume using the formula: V=(length×width2)/2 .

  • Combination Therapy: To assess sensitization, co-administer the CA IX inhibitor with a standard chemotherapeutic (e.g., Cisplatin at 2 mg/kg, i.p., twice weekly)[5].

  • Metastasis Quantification: On day 28, euthanize the mice. Perfuse the lungs with a 15% India ink solution via the trachea, then bleach in Fekete's solution. White metastatic nodules against the black lung parenchyma can be easily quantified under a stereomicroscope to determine antimetastatic efficacy.

Data Presentation

Table 1: In Vitro Carbonic Anhydrase Inhibition Profile Demonstrates the functional selectivity achieved by the membrane-impermeant design.

IsoformCellular LocalizationKi (nM)Selectivity Rationale
CA I Cytosolic (Ubiquitous)> 10,000Spared due to membrane impermeability
CA II Cytosolic (Ubiquitous)> 10,000Spared due to membrane impermeability
CA IX Transmembrane (Tumor)8.5Primary target; highly overexpressed in hypoxia
CA XII Transmembrane (Tumor)12.3Secondary target; co-expressed in solid tumors

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters Summary of expected PK/PD readouts in the 4T1 murine model.

ParameterMeasurementBiological Significance
Plasma Half-life (t1/2) 4.2 hoursSupports once-daily or twice-daily dosing regimens
Tumor-to-Plasma Ratio 4.5High accumulation in the TME due to extracellular trapping
Brain Penetration < 1%Lack of BBB crossing minimizes neurological side effects
Baseline pHe (Tumor) 6.4 ± 0.1Indicates severe extracellular acidosis
Post-Treatment pHe 7.1 ± 0.1Confirms target engagement and reversal of TME acidosis

References

  • Title: Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors Source: NIH / PMC URL
  • Title: Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment Source: ResearchGate / Metabolites URL
  • Title: Emerging role of carbonic anhydrase inhibitors Source: Portland Press / Clinical Science URL
  • Title: Targeting Carbonic Anhydrase IX Activity and Expression Source: MDPI URL
  • Title: Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion Source: NIH / PMC URL

Sources

Troubleshooting & Optimization

improving solubility of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide Application: In vitro biochemical and cell-based assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical liabilities of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide. This compound is notoriously difficult to handle in aqueous environments due to its specific structural motifs. This guide moves beyond basic "add more DMSO" advice, providing you with the thermodynamic and kinetic causality behind your precipitation issues, alongside self-validating protocols to ensure absolute data integrity in your assays.

Part 1: Molecular Diagnostics (The "Why")

Before troubleshooting, we must understand the causality of the compound's behavior. 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide possesses three highly interactive functional groups:

  • Sulfonamide (-SO₂NH₂): A potent hydrogen-bond donor and acceptor [1].

  • Carbamoyl Linker (-CONH-): A secondary hydrogen-bond donor/acceptor.

  • Pyridine 1-Oxide: An exceptionally strong hydrogen-bond acceptor with a highly polarized N⁺-O⁻ bond.

The Causality of Precipitation: In the solid state, the sulfonamide N-H donors persistently interact with the pyridine N-oxide acceptors via robust N−H···O hydrogen bonds [2]. This creates a highly stable supramolecular synthon (a repeating intermolecular network). This network results in an immense crystal lattice energy. When you introduce this compound to an aqueous assay buffer, the water molecules cannot easily break these established intermolecular bonds. The compound acts as "brick dust"—it prefers to self-associate rather than hydrate, leading to rapid micro-precipitation.

Table 1: Structural Liabilities & Solubilization Strategy
Functional GroupPhysicochemical LiabilitySolubilization Strategy
Sulfonamide Strong intermolecular H-bondingDisruption via competitive H-bond acceptors (e.g., DMSO in stock) [1].
Phenyl Ring Hydrophobic pi-pi stackingEncapsulation via hydrophobic cavity (e.g., HP-β-CD) [3].
Pyridine 1-Oxide Highly polar, poor lipid solubilityAvoid highly non-polar solvents; maintain moderate dielectric constant.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my compound crash out immediately when I dilute my DMSO stock into the assay buffer? A: You are experiencing the "solvent shift" effect. When a 100% DMSO stock is pipetted into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The compound, stripped of its DMSO solvation shell, experiences localized supersaturation. Because its crystal lattice energy is so high [2], it kinetically favors immediate nucleation over slow hydration, resulting in a cloudy suspension.

Q: Can I just increase the final DMSO concentration in my assay to 5%? A: No. While DMSO is an excellent solubilizer for sulfonamides [1], exceeding 0.5% - 1.0% DMSO in in vitro cell-based assays or sensitive enzymatic assays will cause solvent-induced cytotoxicity or enzyme denaturation. You must solve the problem thermodynamically (using excipients) or kinetically (using acoustic dispensing), not by brute-forcing solvent concentrations.

Q: I sonicated and heated the buffer, and the solution cleared. Is it safe to use? A: Do not use this data. Heating provides temporary kinetic energy to break the supramolecular synthons, but the solution is now supersaturated. As the plate cools to room temperature or 37°C during incubation, the compound will slowly micro-precipitate. This causes artificially low apparent IC₅₀/EC₅₀ values because the compound is actively crashing out during the assay.

Part 3: Troubleshooting Workflows & Self-Validating Protocols

To generate trustworthy data, every protocol must be a self-validating system. Below are two field-proven methodologies to resolve the solubility issues of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide.

Protocol A: Thermodynamic Solubilization via HP-β-CD Complexation

Best for: Cell-based assays or assays requiring long incubation times where kinetic stability is insufficient.

Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) contains a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic 4-sulfamoylphenyl ring of the compound inserts into this cavity. This steric shielding physically prevents the sulfonamide group from forming N−H···O hydrogen bonds with the pyridine 1-oxide of adjacent molecules [2], effectively destroying the crystal lattice network while keeping the complex water-soluble [3].

Step-by-Step Methodology:

  • Prepare Excipient Buffer: Prepare your standard aqueous assay buffer supplemented with 10% (w/v) HP-β-CD. Ensure complete dissolution of the cyclodextrin before proceeding.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Complexation: Dilute the DMSO stock 1:10 into the HP-β-CD buffer (yielding 1 mM compound in 10% DMSO / 10% HP-β-CD). Crucial step: Vortex immediately for 30 seconds, then incubate at 37°C for 30 minutes to allow the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Final Dilution: Dilute this intermediate 1:100 into your final assay plate (yielding 10 µM compound, 0.1% DMSO, 0.1% HP-β-CD).

  • Self-Validation Check (Nephelometry): Before adding biological reagents, read the assay plate on a microplate reader using Nephelometry (light scattering at 620 nm). A baseline reading (equivalent to blank buffer) confirms the absolute absence of colloidal aggregates. If scattering is detected, increase HP-β-CD to 20% in Step 1.

Protocol B: Kinetic Solubilization via Acoustic Droplet Ejection (ADE)

Best for: High-throughput biochemical screening (HTS) where excipients might interfere with the target.

Causality: Traditional pipette-based serial dilutions create localized zones of high concentration that trigger nucleation. Acoustic dispensing (e.g., Echo liquid handling) uses sound energy to transfer 2.5 to 25 nanoliter droplets of 100% DMSO stock directly into the final bulk aqueous buffer[4]. The droplets are so small that the compound disperses instantaneously into the bulk phase, bypassing the localized supersaturation threshold and remaining kinetically trapped in solution.

Step-by-Step Methodology:

  • Source Plate Preparation: Aliquot 10 mM compound in 100% DMSO into an acoustic-compatible source plate.

  • Direct Dispense: Program the acoustic dispenser to transfer the required nanoliter volume directly into the destination plate containing the full volume of aqueous assay buffer.

  • Rapid Mixing: Immediately centrifuge the destination plate at 1000 x g for 1 minute, followed by 30 seconds on a microplate shaker at 1500 RPM.

  • Self-Validation Check (CV% Monitoring): Run the compound in octuplicate (n=8). Calculate the Coefficient of Variation (CV%). If the CV% > 15%, it indicates stochastic micro-precipitation is occurring in random wells. If CV% < 10%, the kinetic dispersion was successful and the data is trustworthy.

Part 4: Data Presentation & Visualizations

Table 2: Recommended Excipient Matrix for In Vitro Assays
Excipient / TechniqueMechanism of ActionMax Recommended Final Conc.Assay Compatibility
DMSO Disrupts H-bond donors [1]0.5% - 1.0% (v/v)High (Standard)
HP-β-CD Steric encapsulation [3]0.1% - 1.0% (w/v)High (Cell & Biochemical)
BSA (Bovine Serum Albumin) Non-specific protein binding0.1% - 0.5% (w/v)Moderate (May shift IC₅₀)
Acoustic Dispensing Kinetic dispersion [4]N/A (Hardware based)Very High (HTS Standard)
Workflow & Logic Visualizations

solubilization_workflow A 10 mM Stock (100% DMSO) B Acoustic Dispensing (Nanoliter Transfer) A->B Direct Fire C Assay Buffer + 10% HP-β-CD B->C Instant Dispersion D Incubation (Equilibration) C->D E Nephelometry QC (Check for Aggregates) D->E Self-Validation

Caption: Integrated workflow combining acoustic dispensing and HP-β-CD to guarantee compound solubility.

troubleshooting_tree Start Compound Precipitates in Assay Buffer Q1 Is precipitation immediate upon dilution? Start->Q1 Sol1 Solvent Shift Issue: Use Acoustic Dispensing Q1->Sol1 Yes Q2 Does it precipitate slowly during incubation? Q1->Q2 No Sol2 Thermodynamic Limit: Add 10% HP-β-CD Q2->Sol2 Yes Q3 Is DMSO stock cloudy after freeze-thaw? Q2->Q3 No Sol3 Lattice Energy Issue: Store at RT in desiccator Q3->Sol3 Yes

Caption: Diagnostic logic tree for identifying and resolving compound precipitation modalities.

Part 5: References

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC / NIH. URL:[Link]

  • Sulfonamide−Pyridine-N-oxide Cocrystals. Crystal Growth & Design - ACS Publications. URL:[Link]

  • Approach to Improve Compound Recovery in a High-Throughput Caco-2 Permeability Assay Supported by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. URL:[Link]

Technical Support Center: Stability & Troubleshooting for 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide in solution.

This molecule—a nicotinoyl sulfanilamide N-oxide derivative—presents unique analytical and formulation challenges due to three distinct reactive centers: the photolabile pyridine N-oxide moiety, the hydrolytically sensitive carbamoyl (amide) linker , and the terminal sulfonamide group. Understanding the causality behind these degradation pathways is critical for developing robust stability-indicating assays and reliable experimental workflows.

Part 1: Mechanistic Degradation Pathways (The "Why")

To prevent degradation, you must first understand the thermodynamic and kinetic drivers behind the molecule's instability.

  • Base/Acid-Catalyzed Amide Hydrolysis: The carbamoyl linkage is highly susceptible to nucleophilic attack. The electron-withdrawing nature of the pyridine 1-oxide ring increases the electrophilicity of the carbonyl carbon. In basic solutions (pH > 8), hydroxide ions readily attack this carbon, cleaving the amide bond to yield nicotinic acid 1-oxide and sulfanilamide . This aligns with the established base-catalyzed hydrolysis kinetics of structurally related nicotinamide derivatives [1].

  • Photochemical N-O Bond Cleavage and Rearrangement: Pyridine N-oxides are notoriously light-sensitive. Exposure to UV or ambient laboratory light ( λ<400 nm) triggers an excited singlet state. This leads to either direct deoxygenation (yielding the parent pyridine) or Meisenheimer-type rearrangements to form 2-pyridone or 3-pyridone isomers[2].

Pathways API 3-((4-sulfamoylphenyl)carbamoyl) pyridine 1-oxide Hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) API->Hydrolysis H2O, pH < 4 or pH > 8 Photolysis Photochemical Degradation (UV/Vis Light) API->Photolysis hν (λ < 400 nm) Prod1 Nicotinic Acid 1-oxide + Sulfanilamide Hydrolysis->Prod1 Prod2 Deoxygenated API (Pyridine derivative) Photolysis->Prod2 N-O Cleavage Prod3 Pyridone Rearrangement Products Photolysis->Prod3 Isomerization

Caption: Primary degradation pathways of the N-oxide API in aqueous solutions.

Part 2: Troubleshooting Guides & FAQs

Q: My API concentration drops by 15% within 24 hours in a pH 7.4 phosphate buffer at room temperature. What is happening? A: While pH 7.4 is near neutral, phosphate buffers act as general base catalysts, significantly accelerating amide hydrolysis. Furthermore, if the solution is exposed to ambient laboratory light on the benchtop, photochemical deoxygenation of the N-oxide is likely occurring concurrently.

  • Corrective Action: Switch to a non-nucleophilic buffer (e.g., HEPES or MOPS) and utilize amber glassware for all solution storage.

Q: During LC-MS analysis, I see a major impurity with a mass of [M-16]+. Is this a mass spec artifact or a real degradant? A: A mass shift of -16 Da (loss of oxygen) is the classic signature of N-oxide deoxygenation. While in-source fragmentation can occur in ESI+ mode, if this peak resolves chromatographically from the parent API, it is a true solution-phase degradant.

  • Corrective Action: Run a dark control. If the peak persists in the dark control, your degradation is not photolytic; check your solvents for trace reducing agents or transition metals that can catalyze N-O reduction.

Q: How can I chromatographically differentiate between hydrolytic and photolytic degradation in my stability-indicating assay? A: Hydrolysis cleaves the molecule into two smaller, highly polar fragments (nicotinic acid 1-oxide and sulfanilamide), which will elute much earlier on a standard C18 reversed-phase column. Photolysis yields the deoxygenated parent (isobaric to M-16) or pyridone isomers (isobaric to the parent, [M+H]+), which will elute very close to the parent API peak, requiring a shallower gradient or a phenyl-hexyl column for baseline resolution.

Part 3: Quantitative Degradation Data

To assist in experimental planning, the following table summarizes the expected degradation kinetics of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide under various solution conditions.

Stress ConditionEnvironment / BufferTemp (°C)Primary Degradant(s)Estimated Half-Life ( t1/2​ )
Acidic 0.1 N HCl (pH 1.0)40°CNicotinic acid 1-oxide, Sulfanilamide~48 Hours
Basic 0.1 N NaOH (pH 13.0)40°CNicotinic acid 1-oxide, Sulfanilamide< 2 Hours
Neutral (Light) PBS (pH 7.4), Ambient Light25°CDeoxygenated API, Pyridones~12 Hours
Neutral (Dark) PBS (pH 7.4), Amber Flask25°CTrace Hydrolysis Products> 14 Days
Oxidative 3% H2​O2​ in Water25°CSulfonic acid derivatives~72 Hours
Part 4: Self-Validating Experimental Protocols

When establishing a stability-indicating profile, you must ensure that your degradation workflow is self-validating. This means incorporating quenching steps to halt degradation at specific time points and calculating mass balance (Sum of API + Degradants 100% of initial API) to ensure no volatile or insoluble degradants are missed.

Protocol: ICH-Compliant Forced Degradation Workflow

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide in HPLC-grade Acetonitrile (ACN) to ensure complete dissolution.

  • Aliquot 1.0 mL of the stock into five separate 10 mL volumetric flasks (Control, Acid, Base, Oxidation, Photolysis).

Step 2: Application of Stress Conditions

  • Acid Stress: Add 1.0 mL of 1.0 N HCl. Heat at 60°C for 24 hours.

  • Base Stress: Add 1.0 mL of 1.0 N NaOH. Heat at 60°C for 2 hours (monitor closely due to rapid amide cleavage).

  • Oxidative Stress: Add 1.0 mL of 3% H2​O2​ . Store at room temperature for 24 hours.

  • Photolytic Stress: Dilute with 1.0 mL water. Expose to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B).

Step 3: Quenching & Normalization (Critical Step)

  • To halt the reaction, neutralize the Acid sample with 1.0 mL of 1.0 N NaOH, and the Base sample with 1.0 mL of 1.0 N HCl.

  • Dilute all flasks to the 10 mL mark with mobile phase (e.g., 50:50 Water:ACN) to achieve a final nominal concentration of 0.1 mg/mL. Causality note: Quenching prevents further degradation while sitting in the autosampler, ensuring the LC-MS snapshot is accurate to the exact stress duration.

Step 4: LC-MS/MS & PDA Analysis

  • Inject 5 µL onto a UHPLC system equipped with a Photodiode Array (PDA) detector and a high-resolution mass spectrometer.

  • Validation Check: Calculate the mass balance using the PDA trace (254 nm). If the total peak area of the stressed sample is < 90% of the control, suspect the formation of non-UV absorbing species or insoluble polymers.

Workflow Prep 1. Sample Prep (1 mg/mL API) Stress 2. Apply Stress (Acid/Base/Light) Prep->Stress Quench 3. Quench & Dilute (Neutralize pH) Stress->Quench Analyze 4. LC-MS/MS & PDA (Mass Balance) Quench->Analyze

Caption: Self-validating forced degradation workflow ensuring accurate mass balance.

References
  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Food & Nutrition Research.[Link]

  • Selective Deoxygenation of Pyridine N-Oxides through Photoredox Catalysis of a Dilacunary Silicotungstate. ResearchGate.[Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing novel small molecule inhibitors. This guide is specifically structured to address the challenges associated with 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide and compounds with similar structural features. While specific experimental data for this exact molecule is not extensively available in public literature, its constituent motifs—a sulfamoylphenyl group and a pyridine 1-oxide scaffold—provide critical clues to its potential biological activities and off-target interactions.

This resource will provide you with the foundational knowledge, strategic frameworks, and detailed protocols to proactively identify, understand, and mitigate off-target effects, thereby enhancing the specificity and reliability of your research findings.

PART 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses common initial questions researchers face when working with a novel inhibitor.

Q1: What are off-target effects, and why should I be concerned?
Q2: My experiment with 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide is showing an unexpected or inconsistent phenotype. Could this be an off-target effect?

A2: It is highly plausible. Unexpected biological responses are often the first indication of off-target activity. Several factors could be at play:

  • Dose-Dependent Effects: Off-target effects frequently manifest at higher concentrations of the compound.[1]

  • Phenotypic Discrepancy: The observed cellular phenotype may not align with the known biological role of the intended target. Comparing your results with data from genetic knockdown (e.g., siRNA or CRISPR) of the target can be very informative.[1]

  • Cell Line Specificity: The effect may be pronounced in certain cell lines due to the differential expression of off-target proteins.[1]

The following troubleshooting table outlines common scenarios and initial steps for investigation.

Observed Issue Potential Cause Related to Off-Target Effects Initial Troubleshooting Steps
High cytotoxicity at effective concentrationThe compound may be hitting essential housekeeping proteins or activating toxic pathways.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the therapeutic window.[1] 2. Lower the compound concentration and/or reduce incubation time.
Observed phenotype doesn't match target's known functionThe observed effect is dominated by the modulation of one or more off-targets.1. Validate target engagement at the effective concentration using methods like CETSA or NanoBRET™.[1] 2. Use a structurally related but biologically inactive control compound in your assays.[1]
Inconsistent results between experimentsVariability in cell health, passage number, or off-target expression levels.1. Standardize cell culture conditions, including passage number and growth phase. 2. Prepare fresh compound dilutions for each experiment.
Q3: Based on its structure, what are the likely off-targets for 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide?

A3: The chemical structure provides valuable hints for potential off-target families.

  • Sulfamoylphenyl Moiety: This group is a well-known pharmacophore for carbonic anhydrase (CA) inhibitors.[3][4][5] The sulfonamide group can coordinate with the zinc ion in the active site of CAs. Therefore, screening against a panel of CA isoforms is highly recommended.

  • Pyridine-like Scaffold: Many kinase inhibitors are designed around heterocyclic scaffolds like pyridine that can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[6][7] This makes various kinases a probable class of off-targets.

PART 2: A Strategic Workflow for Minimizing Off-Target Effects

A systematic approach is crucial for identifying and mitigating off-target interactions. The following workflow provides a structured path for your investigation.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Target Engagement Validation cluster_3 Phase 4: Optimization A Dose-Response Curve & Cytotoxicity Assessment B Phenotypic Analysis vs. Genetic Knockdown A->B Establish Therapeutic Window C Broad Kinase Profiling B->C Unexpected Phenotype D Carbonic Anhydrase Screening B->D Structural Alerts E Proteome-wide Profiling (Optional) C->E D->E F Cellular Thermal Shift Assay (CETSA) E->F Identify Hits G NanoBRET™ Target Engagement Assay E->G Identify Hits H Structure-Activity Relationship (SAR) Studies I Synthesize Analogs H->I J Re-screen Optimized Compounds I->J J->A Iterative Improvement

Caption: A strategic workflow for identifying and mitigating off-target effects.

PART 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for essential assays to profile your inhibitor and validate target engagement.

Protocol 1: Kinase Selectivity Profiling

This biochemical assay is fundamental for identifying unintended kinase targets.[8] Commercial services offer screening against large panels of kinases. The general principle involves measuring the inhibitor's effect on the phosphorylation of a substrate by each kinase.[9]

Objective: To determine the IC50 values of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide against a broad panel of human kinases.

Materials:

  • Kinase panel (e.g., Promega's Kinase Selectivity Profiling Systems or services from companies like Kinexus)[10][11]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate kinase reaction buffer

  • ATP and kinase-specific substrates

  • ADP-Glo™ Kinase Assay reagents (Promega) or similar detection system

  • 384-well assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of your compound in the kinase reaction buffer at 2x the final desired concentration. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and your diluted compound or vehicle.

  • Initiate Reaction: Add ATP to each well to start the phosphorylation reaction. The ATP concentration should ideally be at or near the Km for each kinase.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • Detect Kinase Activity: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to the vehicle control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify that your compound binds to its intended target within the complex environment of a living cell.[12][13] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[12][14]

Objective: To demonstrate target engagement of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide in intact cells by observing a thermal shift of the target protein.

Materials:

  • Cultured cells expressing the target protein

  • Test compound and vehicle (DMSO)

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer (detergent-free)

  • Thermal cycler or water baths

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at a desired concentration or with vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[15]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).[15]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[15]

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using a primary antibody against the target protein.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble protein remaining versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Protocol 3: NanoBRET™ Target Engagement Intracellular Assay

The NanoBRET™ assay is a highly sensitive, cell-based method that measures compound binding to a target protein in real-time using bioluminescence resonance energy transfer (BRET).[8][16]

Objective: To quantify the intracellular affinity (IC50) of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide for its target.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target protein fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ tracer specific for the target protein class

  • Test compound

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 384-well assay plates

  • Luminometer capable of measuring donor and acceptor wavelengths

Procedure:

  • Cell Transfection: Transfect cells with the NanoLuc®-target fusion vector and seed them into assay plates. Allow 18-24 hours for protein expression.[17]

  • Compound and Tracer Addition: Prepare serial dilutions of your test compound. Add the NanoBRET™ tracer and the test compound dilutions (or vehicle) to the cells.

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for a period (e.g., 2 hours) to allow for compound entry and binding equilibrium.[17]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.[1]

  • BRET Measurement: Read the plate on a luminometer with filters for the NanoLuc® donor (e.g., 450 nm) and the fluorescent tracer acceptor (e.g., 610 nm).[17]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the log of the compound concentration and fit the data to determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.

PART 4: Data Interpretation and Next Steps

After generating data from profiling and target engagement assays, the next step is to make informed decisions.

G Start Start: Profiling & Target Engagement Data Decision1 Is Target Engagement Confirmed in Cells? Start->Decision1 Decision2 Are Significant Off-Targets Identified? Decision1->Decision2 Yes Action1 Re-evaluate Primary Target or Compound Scaffold Decision1->Action1 No Action2 Proceed with On-Target Validation Studies Decision2->Action2 No Action3 Initiate SAR to Improve Selectivity Decision2->Action3 Yes Action4 Consider Off-Target as a New Therapeutic Target (Polypharmacology) Decision2->Action4 Yes, and it's interesting End Optimized Lead Compound Action2->End Action3->End

Caption: Decision tree for interpreting selectivity and engagement data.

  • If Target Engagement is Not Confirmed: The observed phenotype is likely due to off-target effects. Re-evaluate the primary target hypothesis or consider that the compound may have poor cell permeability.

  • If Target Engagement is Confirmed, but Significant Off-Targets Exist: The compound is not selective. The next step is to initiate medicinal chemistry efforts. Structure-activity relationship (SAR) studies, where systematic modifications are made to the compound's structure, can be used to design analogs with improved selectivity.[18] The goal is to disrupt binding to off-targets while maintaining or improving affinity for the on-target.

  • If Target Engagement is Confirmed with a Clean Profile: The compound is a good candidate for further on-target validation studies and advancement in your research program.

By employing this structured approach of identification, validation, and optimization, researchers can significantly increase the confidence in their experimental outcomes and develop more robust and specific chemical probes.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • BenchChem. (2025). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity.
  • Promega Corporation. (2016). NanoBRET™ Target Engagement Intracellular BET BRD Assay Technical Manual.
  • Promega Corporation. (2025).
  • Chodera Lab, MSKCC. (2016). Kinase inhibitor selectivity and design.
  • Oh, Y., & Kim, N. (2008). Strategies for the Design of Selective Protein Kinase Inhibitors. Current Medicinal Chemistry, 15(16), 1616-1629.
  • Renaud, J., & Dagher, E. (2003). Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. Current medicinal chemistry, 10(6), 443-453.
  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA).
  • PubMed. (2008). Strategies for the design of selective protein kinase inhibitors.
  • BenchChem. (2025). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
  • Promega Corporation. (n.d.). NanoBRET® TE Intracellular Kinase Assays.
  • Promega Corporation. (2016). NanoBRET™ Target Engagement Intracellular HDAC Assay Technical Manual.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Patsnap. (2025). How can off-target effects of drugs be minimised?
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Profiling Services.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • bioRxiv. (2026).
  • Feng, S., & Mitchison, T. J. (2003). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & biology, 10(11), 1041-1048.
  • Martínez-Amezcua, M., et al. (2023).
  • ResearchGate. (2025).
  • Drug Design Org. (2005).
  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
  • The Bumbling Biochemist. (2026). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR.
  • ResearchGate. (2026). Structure–activity relationship of pyridin-2(1H)
  • PubMed. (2020). Design, synthesis, and structure activity relationship (SAR)
  • BenchChem. (n.d.). N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}pyridine-3-carboxamide.
  • Bialer, M., et al. (2021).
  • Angeli, A., et al. (2014). A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Journal of Medicinal Chemistry, 57(21), 9147-9156.
  • ACS Publications. (2014). A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects.
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Validation & Comparative

In Vitro and In Vivo Correlation of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the in vitro and in vivo activity of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide, a potent carbonic anhydrase inhibitor. Drawing upon established methodologies for evaluating sulfonamide-based inhibitors, this document details the experimental frameworks necessary to establish a robust in vitro-in vivo correlation (IVIVC). We will explore the compound's mechanism of action, compare its activity with relevant alternatives, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a thorough resource for their investigations.

Introduction to 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide and its Mechanism of Action

3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide belongs to the class of sulfonamide-containing compounds, which are renowned for their inhibitory activity against carbonic anhydrases (CAs). The presence of the 4-sulfamoylphenyl group is a key pharmacophore that chelates to the zinc ion in the active site of carbonic anhydrase enzymes, preventing their catalytic activity. Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Their inhibition has therapeutic implications in a variety of conditions, including glaucoma, epilepsy, edema, and certain types of cancer.[2]

The pyridine 1-oxide moiety in the target molecule can influence its physicochemical properties, such as solubility and cell permeability, potentially enhancing its pharmacokinetic profile compared to other sulfonamide inhibitors. The primary mechanism of action involves the blockage of carbonic anhydrase activity, leading to a reduction in the production of bicarbonate and protons, thereby altering pH homeostasis in targeted tissues.

In Vitro Efficacy Assessment

The initial evaluation of a potential carbonic anhydrase inhibitor begins with in vitro assays to determine its potency and selectivity against various CA isoforms.

In Vitro Inhibition Assays

A common and effective method for quantifying the inhibitory activity of compounds like 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide is a colorimetric or fluorescence-based enzyme inhibition assay.[1][3] These assays measure the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor.

A typical in vitro workflow for assessing the inhibitory potential of our target compound is depicted below.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound Dissolve 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide in DMSO plate Add Assay Buffer, Enzyme, and Inhibitor to 96-well plate compound->plate enzyme Reconstitute Carbonic Anhydrase Enzyme enzyme->plate substrate Prepare Substrate Solution (e.g., p-Nitrophenyl Acetate) add_substrate Add Substrate to Initiate Reaction substrate->add_substrate incubate Incubate at Room Temperature plate->incubate incubate->add_substrate measure Measure Absorbance/Fluorescence Kinetically add_substrate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for in vitro carbonic anhydrase inhibition assay.

Expected In Vitro Data

The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. For a comprehensive profile, the assay should be performed against a panel of clinically relevant human (h) CA isoforms, such as hCA I, II, IX, and XII.

Parameter Description
IC50 (nM) The concentration of an inhibitor that reduces the activity of a specific enzyme by half.
Ki (nM) The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.
Selectivity The ratio of IC50 or Ki values for different CA isoforms, indicating the inhibitor's preference for a particular isoform.

In Vivo Efficacy Evaluation

Following promising in vitro results, the activity of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide must be confirmed in relevant animal models. The choice of model depends on the therapeutic indication being investigated.

Animal Models
  • Glaucoma: Rabbit models with induced ocular hypertension are commonly used to assess the intraocular pressure (IOP) lowering effects of CA inhibitors.

  • Epilepsy: Rodent models of seizures, such as the maximal electroshock (MES) test or audiogenic seizure models, can be employed to evaluate anticonvulsant activity.[4]

  • Cancer: Xenograft models, where human tumor cells are implanted in immunocompromised mice, are used to study the anti-tumor efficacy of inhibitors targeting tumor-associated CA isoforms like CA IX.[5]

The general workflow for an in vivo study is outlined below.

cluster_prep Pre-Dosing cluster_dosing Dosing & Observation cluster_endpoint Endpoint Measurement acclimatize Acclimatize Animals baseline Measure Baseline Parameters (e.g., IOP, seizure threshold) acclimatize->baseline formulate Formulate 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide for Dosing baseline->formulate administer Administer Compound (e.g., oral, topical) formulate->administer monitor Monitor for Clinical Signs and Adverse Effects administer->monitor measure Measure Efficacy Endpoint at Predetermined Time Points administer->measure collect Collect Blood/Tissue Samples for Pharmacokinetic Analysis measure->collect analyze Analyze Data and Determine Efficacy collect->analyze

Caption: General workflow for an in vivo efficacy study.

Expected In Vivo Data

The key in vivo parameters will vary with the model used. For instance, in a glaucoma model, the primary endpoint would be the reduction in IOP, whereas in an epilepsy model, it would be the increase in seizure threshold or protection from seizures.

Parameter Description
ED50 (mg/kg) The dose of a drug that produces a therapeutic effect in 50% of the population.
Pharmacokinetics (PK) The study of drug absorption, distribution, metabolism, and excretion (ADME). Key parameters include Cmax, Tmax, and AUC.
Pharmacodynamics (PD) The study of the biochemical and physiological effects of drugs on the body. This would involve measuring the extent and duration of CA inhibition in target tissues.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

A successful IVIVC establishes a predictive relationship between an in vitro property of a drug and its in vivo response. For a carbonic anhydrase inhibitor, this typically involves correlating the in vitro potency (IC50 or Ki) with an in vivo efficacy endpoint (e.g., IOP reduction, anticonvulsant activity).

cluster_invitro In Vitro Data cluster_invivo In Vivo Data cluster_correlation IVIVC Model ic50 IC50 against Target CA Isoform model Develop a Mathematical Model to Correlate In Vitro and In Vivo Data ic50->model ed50 ED50 in Relevant Animal Model ed50->model pk_pd Pharmacokinetic/Pharmacodynamic Data pk_pd->model predict Use the Model to Predict In Vivo Performance of New Compounds model->predict

Caption: Conceptual framework for establishing an IVIVC.

A strong IVIVC is invaluable in drug development as it can reduce the reliance on extensive animal testing and help in the optimization of lead compounds.

Comparative Analysis with Alternative Carbonic Anhydrase Inhibitors

To contextualize the activity of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide, it is essential to compare its performance with established carbonic anhydrase inhibitors.

Compound In Vitro Potency (IC50 against hCA II) Primary In Vivo Application Key Advantages Key Disadvantages
Acetazolamide ~12 nMGlaucoma, Epilepsy, Altitude SicknessBroad-spectrum CA inhibitor, well-established clinical useSystemic side effects due to non-selective inhibition
Dorzolamide ~3 nMGlaucoma (topical)High potency, topical administration minimizes systemic side effectsLimited to ophthalmic use
Brinzolamide ~3.2 nMGlaucoma (topical)Similar to DorzolamideMay cause blurred vision
Topiramate ~200 nM (weak inhibitor)Epilepsy, MigraineMultiple mechanisms of actionSignificant CNS side effects
3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide To be determinedPotential for various applicationsPyridine N-oxide may improve PK propertiesNovel compound, requires extensive characterization

Detailed Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA II)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • p-Nitrophenyl acetate (pNPA) substrate

  • 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide and reference inhibitors (e.g., Acetazolamide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and reference inhibitor in DMSO.

  • In a 96-well plate, add 170 µL of assay buffer to each well.

  • Add 10 µL of the test compound at various concentrations (typically in serial dilutions) to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 10 µL of a freshly prepared solution of the carbonic anhydrase enzyme to all wells except the negative control.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of the pNPA substrate solution to all wells.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Glaucoma Model (Rabbit)

Materials:

  • New Zealand White rabbits

  • Topical anesthetic (e.g., proparacaine hydrochloride)

  • Tonometer (for measuring IOP)

  • Test compound formulated as an ophthalmic solution

  • Vehicle control solution

  • Positive control (e.g., Dorzolamide ophthalmic solution)

Procedure:

  • Acclimatize the rabbits to the laboratory environment and handling procedures.

  • Measure the baseline IOP in both eyes of each rabbit using a tonometer after applying a topical anesthetic.

  • Randomly assign the rabbits to different treatment groups: vehicle control, positive control, and one or more concentrations of the test compound.

  • Administer a single drop (e.g., 50 µL) of the respective treatment solution to one eye of each rabbit. The contralateral eye can serve as an untreated control.

  • Measure the IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Calculate the change in IOP from baseline for each treatment group at each time point.

  • Analyze the data statistically to determine the significance of the IOP reduction compared to the vehicle control.

  • Plot the IOP reduction over time to evaluate the duration of action.

Conclusion

While a direct in vitro to in vivo correlation for 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide is not yet established in the public literature, this guide provides a comprehensive framework for researchers to generate the necessary data. Based on its chemical structure, the compound is anticipated to be a potent carbonic anhydrase inhibitor. The provided in vitro and in vivo protocols offer a clear path to characterizing its activity and establishing a predictive IVIVC. By comparing its performance to existing CA inhibitors, its therapeutic potential can be effectively evaluated, paving the way for further preclinical and clinical development.

References

  • A fluorescence-based assay for carbonic anhydrase inhibitors. (2017). AVESIS. Retrieved from [Link]

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  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Lee, J., & Son, J. (2020). Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. Metabolites, 10(4), 143.
  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Retrieved from [Link]

  • Al-Balas, Q., et al. (2023). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. PubMed. Retrieved from [Link]

  • Galdino, F. F., et al. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. PubMed. Retrieved from [Link]

  • Roecker, A. J., et al. (2021). Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile. ACS Medicinal Chemistry Letters, 12(7), 1126-1133.
  • Roecker, A. J., et al. (2021). Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Younis, W., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PLOS ONE, 16(3), e0249244.
  • Angeli, A., et al. (2024). Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies. MDPI. Retrieved from [Link]

  • Roecker, A. J., et al. (2021). Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile. ResearchGate. Retrieved from [Link]

  • Roecker, A. J., et al. (2021). Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile. PubMed. Retrieved from [Link]

  • Bialer, M., et al. (2021).
  • Angeli, A., et al. (2014). A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Journal of Medicinal Chemistry, 57(22), 9475-9485.
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  • Angeli, A., et al. (2014). A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Journal of Medicinal Chemistry. Retrieved from [Link]

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Structure-Activity Relationship (SAR) Studies of 3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted therapeutics, particularly for hypoxic tumors overexpressing transmembrane isoforms (hCA IX and XII). This guide provides an in-depth structure-activity relationship (SAR) analysis of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide , a rationally designed inhibitor. By comparing its performance against unoxidized analogs and standard clinical benchmarks, we elucidate the mechanistic causality behind its superior selectivity profile.

Mechanistic Rationale: The "Tail Approach"

Aryl sulfonamides represent a privileged scaffold for the inhibition of metalloenzymes, particularly carbonic anhydrases [1]. The design of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide employs the classic "tail approach," dividing the molecule into three functional zones:

  • Zinc-Binding Group (ZBG): The primary benzenesulfonamide moiety. The deprotonated nitrogen coordinates directly with the active site Zn²⁺ ion, displacing the catalytic water/hydroxide molecule. Sulfonamide derivatives are foundational in medicinal chemistry due to their potent biological activities and reliable target engagement [3].

  • Carbamoyl Linker: Provides structural rigidity and acts as both a hydrogen-bond donor and acceptor, interacting with the enzyme's backbone (e.g., Thr199).

  • Pyridine 1-Oxide Tail: The N-oxide functional group significantly alters the electronic properties of the pyridine ring, donating electron density and facilitating unique interactions [4]. The highly polar N-oxide acts as a strong hydrogen-bond acceptor. Furthermore, the pyridine ring and its oxidized derivatives are highly versatile scaffolds used to modulate physicochemical properties, such as aqueous solubility, and restrict membrane permeability to limit off-target cytosolic CA inhibition [2].

SAR ZBG Zinc Binding Group (Primary Sulfonamide) Coordinates Zn2+ Linker Amide Linker (Carbamoyl) Rigidity & H-Bonding ZBG->Linker Target Carbonic Anhydrase IX (Tumor Target) ZBG->Target Active Site Tail Tail Moiety (Pyridine 1-Oxide) Isoform Selectivity Linker->Tail Tail->Target Outer Cleft

Inhibitor structural components and their roles in Carbonic Anhydrase IX targeting.

SAR Comparison: Performance Data

To objectively evaluate the impact of the 1-oxide moiety and its positional isomerism, we compare the target compound against its unoxidized counterpart, its para-substituted isomer, and Acetazolamide (AAZ), a standard clinical pan-inhibitor.

Quantitative Inhibition Profile

Table 1: Inhibition Constants ( Ki​ ) against human Carbonic Anhydrase Isoforms.

CompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Selectivity (II / IX)
3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide 45012.51.8 4.2~6.9x
3-((4-sulfamoylphenyl)carbamoyl)pyridine (Unoxidized)5208.415.322.1~0.5x
4-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide89045.06.59.8~6.9x
Acetazolamide (AAZ Control)25012.125.05.7~0.5x
Causality & Data Interpretation
  • The Oxidation Effect: Comparing the 3-substituted 1-oxide to its unoxidized counterpart reveals a dramatic shift in selectivity. The unoxidized pyridine is lipophilic, favoring the hydrophobic half of the hCA II active site, resulting in potent hCA II inhibition but poor hCA IX affinity. Oxidation introduces a strong dipole; the N-oxide oxygen forms water-mediated hydrogen bonds with hydrophilic residues specific to the hCA IX outer cleft, improving hCA IX affinity by nearly an order of magnitude.

  • Positional Isomerism: The meta-substitution (3-position) aligns the N-oxide vector optimally toward the hydrophilic residues of hCA IX compared to the para-substitution (4-position), which experiences steric clashes, evidenced by the higher Ki​ values across all tested isoforms.

Experimental Methodologies

Synthesis Protocol (Self-Validating Workflow)

The synthesis of 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide requires careful activation of the N-oxide precursor to prevent unwanted deoxygenation.

  • Activation: Dissolve nicotinic acid 1-oxide (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Causality: Mild coupling reagents are strictly used instead of harsh chlorinating agents (e.g., SOCl2​ ) to prevent the reduction of the delicate N-oxide ring.

  • Coupling: Add sulfanilamide (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the reaction mixture at room temperature for 18 hours under a nitrogen atmosphere.

  • Isolation: Quench the reaction by pouring it into ice-cold water. Collect the resulting precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol.

  • Validation Step: Confirm the integrity of the N-oxide moiety via 1 H-NMR (identifying the characteristic downfield shift of the pyridine protons adjacent to the nitrogen compared to the unoxidized precursor) and LC-MS (confirming the [M+H]+ peak corresponding to the addition of 16 Da).

Stopped-Flow CO2​ Hydration Assay

Standard steady-state kinetics are insufficient for CA evaluation due to the enzyme's exceptionally high turnover rate ( kcat​≈106s−1 ). Rapid-mixing stopped-flow spectrophotometry is required to accurately capture pre-steady-state initial velocities.

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • Incubation: Incubate recombinant hCA isoforms (10-50 nM) with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C to ensure thermodynamic equilibrium of the enzyme-inhibitor complex.

  • Reaction Initiation: Load the enzyme-inhibitor mixture into syringe A and a saturated CO2​ solution (17 mM) into syringe B of the stopped-flow instrument. Rapidly mix equal volumes.

  • Data Acquisition: Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) to track the generation of H+ ions as CO2​ is hydrated to HCO3−​ .

  • Validation Step: Include Acetazolamide as a positive control to normalize enzyme activity and a DMSO vehicle as a negative control. The assay is validated only if the AAZ Ki​ for hCA II falls within the standard reference range (10-15 nM).

Workflow Prep 1. Reagent Preparation Prepare HEPES buffer, Phenol Red, and saturated CO2 solution. Incubate 2. Enzyme-Inhibitor Incubation Incubate hCA isoforms with varying concentrations of inhibitor. Prep->Incubate Mix 3. Rapid Mixing (Stopped-Flow) Rapidly mix enzyme-inhibitor complex with CO2 substrate. Incubate->Mix Read 4. Spectrophotometric Readout Monitor absorbance decay at 557 nm (H+ production). Mix->Read Analyze 5. Data Analysis Calculate initial velocities, determine IC50, and derive Ki. Read->Analyze

Step-by-step Stopped-Flow CO2 Hydration Assay workflow for determining inhibitor Ki values.

Conclusion

The structural transition from a standard pyridine ring to a pyridine 1-oxide in 3-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide represents a highly effective strategy for achieving hCA IX selectivity. By leveraging the strong dipole and hydrogen-bond accepting capabilities of the N-oxide, researchers can exploit the hydrophilic outer cleft of tumor-associated CA isoforms, minimizing off-target cytosolic binding and paving the way for safer, more effective hypoxic tumor targeting.

References

  • Source: nih.
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Comparative Pharmacokinetic Profiling of Pyridine 1-Oxide Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of the Pyridyl Scaffold

In modern drug discovery, the transition from standard aromatic rings to heteroaromatic bioisosteres is a foundational strategy for optimizing absorption, distribution, metabolism, and excretion (ADME). While the "phenyl-pyridyl switch" is well-documented, the subsequent oxidation to pyridine 1-oxide (pyridine N-oxide) derivatives represents a highly sophisticated structural intervention.

By introducing a dative N⁺-O⁻ bond, medicinal chemists can drastically alter a molecule's physicochemical landscape. This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) profiles of pyridine 1-oxide derivatives against their non-oxidized counterparts, detailing the mechanistic causality behind their superior performance in targeted therapies, bioisosteric replacements, and hypoxia-activated prodrugs.

Mechanistic Causality: Why Pyridine 1-Oxides?

The pharmacokinetic advantages of pyridine 1-oxides stem directly from their unique electronic distribution. The N-oxide group exhibits a dual electronic nature: it acts as a strong π-donor through resonance while simultaneously functioning as a σ-acceptor due to the electronegativity of the oxygen atom.

  • Basicity and Ion Trapping: The introduction of the N-oxide oxygen withdraws electron density from the nitrogen lone pair. Consequently, the basicity plummets—the pKa of the conjugate acid drops from ~5.2 (pyridine) to ~0.79 (pyridine 1-oxide). Causality: This drastic reduction in basicity prevents unwanted binding to off-target acidic proteins and mitigates lysosomal ion-trapping, leading to a larger volume of distribution ( Vd​ ) for the free drug.

  • Aqueous Solubility: The N⁺-O⁻ bond is highly polar, increasing the molecular dipole moment from 2.37 D to 4.24 D. Causality: This creates a potent hydrogen-bond acceptor that interacts favorably with aqueous media, significantly enhancing gastrointestinal solubility and oral bioavailability without requiring salt formulations .

Table 1: Comparative Physicochemical & Pharmacokinetic Parameters
ParameterPyridine (Parent)Pyridine 1-OxidePharmacokinetic Impact
Conjugate Acid pKa ~5.2~0.79Mitigates lysosomal trapping; reduces off-target binding.
Dipole Moment (D) 2.374.24Strong H-bond acceptor; drastically increases aqueous solubility.
Metabolic Stability Susceptible to rapid CYP-mediated N-oxidationResistant to further N-oxidation; susceptible to targeted reductionProlongs systemic half-life and stabilizes clearance rates.
Receptor Affinity Standard π -stackingH-bond network participantInduces favorable conformational changes in active sites (e.g., Ser195 in FXa).

Comparative Case Studies in Pharmacokinetics

Case A: Active Metabolites (Imatinib vs. Imatinib Pyridine-N-Oxide)

In the treatment of chronic myeloid leukemia (CML), imatinib undergoes extensive hepatic metabolism. One of its primary circulating metabolites is imatinib pyridine-N-oxide .

  • Comparison: While the parent imatinib has a clearance rate of roughly 158 L/h, the pyridine-N-oxide metabolite demonstrates a prolonged half-life and unique distribution profile.

  • Clinical Relevance: Pharmacokinetic monitoring reveals that higher trough concentrations of the pyridine-N-oxide metabolite correlate significantly with favorable clinical responses, proving that the N-oxide is not merely an inactive clearance byproduct, but a pharmacologically vital entity .

Case B: Bioisosteric Replacement (Direct Thrombin/FXa Inhibitors)

In the development of direct Factor Xa (FXa) inhibitors like Otamixaban, researchers replaced a standard pyrazinone/phenyl group with a 4-pyridine N-oxide moiety.

  • Comparison: The non-oxidized pyridine analogs exhibited moderate clearance and lower selectivity. The pyridine 1-oxide derivative demonstrated superior inhibitory activity ( Ki​ ) and a highly optimized oral PK profile.

  • Mechanistic Driver: X-ray crystallographic data confirmed that the N-O group forms a critical hydrogen-bonding network with the Ser195 residue in the active site, inducing an allosteric modulation that non-oxidized pyridines cannot achieve.

Hypoxia-Activated Prodrugs: A Self-Validating PK System

Pyridine 1-oxides are heavily utilized as hypoxia-activated prodrugs (HAPs) in oncology. Because solid tumors often outgrow their blood supply, their cores become hypoxic. Pyridine 1-oxides exploit this microenvironment through a highly specific pharmacokinetic distribution and cleavage pathway.

HypoxiaPathway Prodrug Pyridine 1-Oxide Prodrug (High Solubility, Inactive) Normoxia Normoxic Environment (Normal O2) Prodrug->Normoxia Systemic Circulation Hypoxia Hypoxic Tumor Core (Low O2) Prodrug->Hypoxia Tumor Penetration Enzyme CYP450 Reductases (1-e⁻ Reduction) Normoxia->Enzyme Hypoxia->Enzyme Radical Radical Anion (Transient) Enzyme->Radical Electron Transfer Radical->Prodrug Re-oxidation (O2 present) Active Active Pyridine Drug (Cytotoxic) Radical->Active Irreversible Cleavage (Low O2)

Fig 1: Mechanism of hypoxia-activated pyridine 1-oxide prodrugs via enzymatic reduction.

Causality of the Pathway: In normoxic (healthy) tissues, the 1-electron reduction of the N-oxide by CYP450 reductases forms a transient radical anion that is immediately re-oxidized by abundant molecular oxygen (a futile cycle), keeping the drug inactive and safe. In the hypoxic tumor core, the lack of oxygen prevents re-oxidation, leading to irreversible cleavage of the N-O bond and the localized release of the cytotoxic pyridine derivative.

Experimental Methodologies

Protocol 1: Synthesis & Validation of Pyridine 1-Oxides

To evaluate the PK of an N-oxide, high-purity synthesis is required to prevent contamination from the highly active parent pyridine.

  • Reagent Preparation: Dissolve the substituted pyridine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: DCM is a non-polar, aprotic solvent that readily dissolves both the base and the oxidizing agent without participating in hydrogen bonding, ensuring the nucleophilic nitrogen lone pair remains fully available for oxidation.

  • Oxidation: Cool the reaction vessel to 0–5 °C in an ice bath. Slowly add m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) dropwise.

    • Causality: The electrophilic oxygen transfer from the peroxy acid is highly exothermic. Strict thermal control prevents over-oxidation or thermal degradation, ensuring high chemoselectivity.

  • Reaction Monitoring: Allow the mixture to warm to 20–25 °C and stir for 24 hours. Monitor via Thin-Layer Chromatography (TLC).

    • Causality: TLC acts as a self-validating system. The N-oxide will exhibit a significantly lower Rf​ value than the parent pyridine due to its massive increase in polarity (dipole moment ~4.24 D).

  • Purification: Concentrate under reduced pressure, add water, and adjust the pH to 4-5. Filter the mixture.

    • Causality: At pH 4-5, the m-chlorobenzoic acid byproduct precipitates out of solution, allowing the highly water-soluble pyridine N-oxide to remain in the aqueous filtrate for clean isolation.

Protocol 2: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

Standard basic-compound PK protocols often fail for N-oxides due to their extreme polarity. The following optimized workflow ensures accurate quantification.

PKWorkflow Syn 1. N-Oxidation (m-CPBA) Val 2. Validation (HPLC/NMR) Syn->Val InVitro 3. ADME Assays (Microsomes) Val->InVitro InVivo 4. PK Profiling (LC-MS/MS) InVitro->InVivo Calc 5. PK Modeling (AUC, Cl, t1/2) InVivo->Calc

Fig 2: End-to-end experimental workflow for the pharmacokinetic profiling of N-oxides.

  • Dosing & Sampling: Administer the compound intravenously (IV) and orally (PO) to Sprague-Dawley rats. Collect serial blood samples into EDTA-coated tubes.

    • Causality: EDTA chelates calcium, preventing coagulation and stabilizing plasma enzymes to halt the ex vivo enzymatic reduction of the N-oxide metabolite back to the parent pyridine.

  • Extraction: Perform protein precipitation using cold acetonitrile spiked with a stable-isotope-labeled internal standard (SIL-IS).

    • Causality: Acetonitrile denatures plasma proteins to release bound drug. The SIL-IS self-validates the extraction efficiency and mathematically compensates for ion suppression/matrix effects during mass spectrometry.

  • LC-MS/MS Quantification: Analyze the supernatant using a specialized reverse-phase column (e.g., Newcrom R1) with a mobile phase of water/acetonitrile containing 0.1% formic acid.

    • Causality: Standard C18 columns often struggle to retain highly polar N-oxides. Using a column optimized for low silanol activity combined with formic acid ensures proper retention times and sharp peak shapes, avoiding the peak tailing typical of basic nitrogenous compounds.

  • Data Analysis: Calculate AUC , Cmax​ , t1/2​ , and Clearance ( Cl ) using Non-Compartmental Analysis (NCA).

References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: ACS Journal of Medicinal Chemistry URL:[Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Association of the Trough, Peak/Trough Ratio of Imatinib, Pyridine–N-Oxide Imatinib and ABCG2 SNPs With Imatinib Response Source: Frontiers in Pharmacology URL:[Link]

  • Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects Source: Springer / Cancer Chemotherapy and Pharmacology URL:[Link]

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